Solvent Yellow 21
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5601-29-6 |
|---|---|
Molecular Formula |
C34H25CrN8O6 |
Molecular Weight |
693.6 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
InChI Key |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
Synonyms |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Introduction: Solvent Yellow 21, also identified by its Colour Index (C.I.) No. 18690 and CAS No. 5601-29-6, is a metal-complex solvent dye.[1][2] It belongs to the monoazo series of dyes and is notable for its complex with chromium.[3] The dye presents as a deep or dark yellow powder.[2][4][5] Due to its excellent solubility in organic solvents and good compatibility with a wide range of resins, it finds extensive application in coloring wood stains, printing inks, leather finishes, coatings, and plastics.[1][2][6] This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a visualization of its manufacturing process.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quantitative look at its identity, physical characteristics, and solubility profile.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 5601-29-6 | [1][2][4] |
| C.I. Number | 18690 | [1][2][3] |
| EINECS Number | 227-022-5 | [1][4] |
| Molecular Formula | C34H25CrN8O6 | [2][4] |
| Molecular Weight | 693.62 g/mol | [4][5] |
| Chemical Family | Monoazo, Metal Complex | [3][7] |
Table 2: Physical and Thermal Properties
| Property | Value | Conditions | Reference |
| Appearance | Dark yellow powder | Ambient | [2][4][8] |
| Density | 1.445 g/cm³ | at 20°C | [2][4] |
| Boiling Point | 461.9 °C | at 760 mmHg | [2][5] |
| Flash Point | 233.1 °C | - | [2][5] |
| Vapor Pressure | 0 Pa / 2.5E-09 mmHg | at 25°C | [2][4][5] |
| Heat Stability | Stable at 150°C (30min), 180°C (10min), 200°C (1min) | - | [1] |
Table 3: Solubility Profile
| Solvent | Solubility (g/L) | Temperature | Reference |
| Water | 0.1701 g/L (170.1 mg/L) | 20°C | [2][4][5] |
| Ethanol | 100 g/L | - | [1][2] |
| Methyl Ethyl Ketone (MEK) | 500 g/L | 20°C | [1][8] |
| Ethyl Acetate | 400 g/L | - | [1][2] |
| Toluene | 400 g/L | - | [1][2] |
| 1-Methoxy-2-propanol | 300 g/L | - | [1][2] |
| 2-Ethoxyethanol | 500 g/L | - | [1][2] |
| N,N-Dimethylformamide (DMF) | 837 g/L | - | [2] |
Table 4: Performance and Fastness Properties
| Property | Rating/Value | Reference |
| Light Fastness | 6 - 7 | [1][2] |
| Heat Resistance | A | [2] |
| Acid Resistance | A | [2] |
| Alkali Resistance | A | [2] |
Experimental Protocols
Synthesis of this compound
The manufacturing of this compound is a multi-step process involving diazotization, azo coupling, and metal complexation.[3][4]
Objective: To synthesize the chromium complex of the azo dye derived from 2-aminobenzoic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
2-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Chromium formate or another suitable chromium salt
-
Formamide or a mixed amide solvent system (e.g., DMF and formamide)[9]
-
Sodium hydroxide (NaOH) or other base for pH adjustment
Methodology:
-
Diazotization:
-
Dissolve 2-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the mixture for a period to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Separately, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., using NaOH) to form the coupling component solution.
-
Slowly add the cold diazonium salt solution to the coupling component solution.
-
Maintain the temperature below 10°C and control the pH to ensure efficient coupling.
-
The resulting azo compound will precipitate. Isolate the precipitate by filtration and wash it with water.
-
-
Metal Complexation:
-
Transfer the washed azo compound into a reaction vessel containing a high-boiling point solvent like formamide or a mixture of dimethylformamide and formamide.[9]
-
Add the chromium source, such as chromium formate.[3]
-
Heat the mixture to approximately 115°C (or up to 138-150°C in some protocols) and maintain it for several hours (e.g., 2.5-6 hours) to facilitate the formation of the 2:1 dye-chromium complex.[3][9]
-
After the reaction is complete, cool the mixture. The final product, this compound, can be precipitated by adding the reaction mixture to water.[9]
-
Filter the product, wash thoroughly to remove impurities, and dry to obtain a dark yellow powder.
-
Determination of Solubility
Objective: To quantify the solubility of this compound in various organic solvents.
Methodology:
-
Apparatus: Analytical balance, temperature-controlled shaker or water bath, volumetric flasks, centrifuge, and a UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., ethanol, MEK) in a sealed flask.
-
Agitate the mixture in a temperature-controlled shaker at a specified temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Carefully extract a precise volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the same solvent to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).
-
From the concentration and dilution factor, determine the original concentration in the saturated solution, which represents the solubility in g/L.
-
Process Visualization
The synthesis of this compound can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key stages from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. zeyachem.net [zeyachem.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. Cas 5601-29-6,this compound | lookchem [lookchem.com]
- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 7. This compound|CAS No:5601-29-6 - yellow solvent dye [chinainterdyes.com]
- 8. jadechem-colours.com [jadechem-colours.com]
- 9. CN1952017A - The production process of solvent yellow BL - Google Patents [patents.google.com]
Solvent Yellow 21 CAS number and molecular structure.
An In-depth Technical Guide to Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Core Identification
Chemical Name: this compound Color Index (C.I.) Name: C.I. This compound C.I. Number: 18690 CAS Number: 5601-29-6[1][2][3][4] Synonyms: Acid Yellow 59, Filamid Yellow R, Zapon Fast Yellow R, Oil Yellow 2G[3]
Molecular and Structural Information
This compound is a metal complex dye, specifically a 1:2 chromium complex. The core structure involves a monoazo ligand coordinated with a central chromium ion.
Azo Ligand
The organic ligand is synthesized via the diazotization of 2-Aminobenzoic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Chromium Complex
The final this compound product is formed when two molecules of the azo ligand chelate with a single chromium(III) ion.[1]
-
Molecular Formula (Complex): C₃₄H₂₄CrN₈O₆·H[]
-
Molecular Weight (Complex): 693.62 g/mol []
Quantitative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Deep / Dark Yellow Powder | [1][3] |
| Density | 1.445 g/cm³ (at 20°C) | [3] |
| Boiling Point | 461.9 °C at 760 mmHg | [3] |
| Flash Point | 233.1 °C | [3] |
| Water Solubility | 170.1 mg/L (at 20°C) | [3] |
| Vapor Pressure | 2.5E-09 mmHg (at 25°C) | [3] |
Solubility in Organic Solvents
This compound exhibits good solubility in a range of organic solvents.
| Solvent | Solubility (g/L) |
| N,N-Dimethylformamide | 837 |
| Ethyl Cellosolve | 500 |
| Methyl Ethyl Ketone | 500 |
| Ethyl Acetate | 400 |
| Toluene | 400 |
| Methoxy Propanol | 300 |
| Ethanol | 100 |
(Data sourced from Zeya Chemicals)[3]
Fastness Properties
The resistance properties of this compound are critical for its applications.
| Property | Rating |
| Light Fastness | 6 |
| Heat Resistance | A |
| Acid Resistance | A |
| Alkali Resistance | A |
(Scale: Light Fastness 1-8, where 8 is superior. Other ratings are descriptive.)[3]
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves three primary stages: diazotization, azo coupling, and metal complexation.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Sodium nitrite
-
Hydrochloric acid
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium hydroxide
-
Chromium(III) formate
-
Formamide (or a mixed amide solvent like DMF/Formamide)
Procedure:
-
Diazotization:
-
Dissolve 2-Aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
-
Azo Coupling:
-
Separately, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous sodium hydroxide solution.
-
Slowly add the cold diazonium salt solution to the pyrazolone solution.
-
Maintain the temperature and a slightly alkaline pH to facilitate the coupling reaction, resulting in the formation of the azo dye ligand as a precipitate.
-
Filter and wash the resulting azo intermediate.
-
-
Metal Complexation:
-
Prepare a solution of the complexing agent, chromium(III) formate, in a high-boiling point amide solvent (e.g., formamide).[1][6]
-
Heat the solvent and complexing agent mixture to approximately 100°C.[6]
-
Add the prepared azo dye intermediate to the hot solution.
-
Increase the temperature to 138-150°C and maintain for 2.5-6 hours with stirring to form the chromium complex.[1][6]
-
After the reaction is complete, cool the mixture.
-
Precipitate the final product by pouring the reaction mixture into water.[6]
-
Filter the solid this compound, wash thoroughly with water to remove residual solvents and salts, and dry.
-
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the multi-step synthesis process of this compound.
Caption: Synthesis workflow for this compound.
Application Spectrum
This diagram shows the logical relationships between this compound and its primary industrial applications.
Caption: Primary applications of this compound.
References
Synthesis and manufacturing process of Solvent Yellow 21.
An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known by its Colour Index name C.I. 47000 or Quinoline Yellow SS, is a synthetic quinophthalone dye.[1] Its core structure is 2-(2-quinolyl)-1,3-indandione.[2] This vibrant yellow dye is notable for its solubility in nonpolar organic solvents and insolubility in water.[1] It finds applications in the coloring of various materials, including spirit lacquers, polystyrene, polycarbonates, polyamides, and acrylic resins.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and process flow diagrams.
Synthesis Pathway
The primary industrial synthesis of this compound involves the condensation reaction between quinaldine (2-methylquinoline) and phthalic anhydride.[1][3][4] This reaction is typically carried out at elevated temperatures, often with the use of a catalyst such as zinc chloride, although catalyst-free methods are also employed, particularly when an excess of one reactant is used as a solvent.[1][3] The reaction proceeds via the formation of a quinophthalone structure.
The overall chemical reaction is as follows:
Quinaldine + Phthalic Anhydride → 2-(2-quinolyl)-1,3-indandione (this compound) + Water
Manufacturing Process
The manufacturing process for this compound can be broken down into several key stages: reaction, quenching and neutralization, filtration, washing, and drying. A novel approach to this process utilizes a molar excess of phthalic anhydride, which serves as both a reactant and a solvent, eliminating the need for other organic solvents.[3]
Process Flow Diagram
Caption: Manufacturing Workflow for this compound.
Experimental Protocol
The following detailed experimental protocol is adapted from a patented manufacturing process.[3]
3.1. Materials and Equipment:
-
Reactants:
-
Quinaldine (86% strength)
-
Phthalic anhydride flakes
-
Sodium hydroxide solution (50% strength)
-
Water
-
-
Equipment:
-
One-liter jacketed glass reactor
-
Stirred vessel for quenching
-
Distillation apparatus
-
Filtration equipment
-
Drying oven
-
3.2. Reaction Procedure:
-
Charging the Reactor: Charge the one-liter jacketed glass reactor with 82.4 g of 86% strength quinaldine followed by 200 g of phthalic anhydride flakes.
-
Heating and Reaction: Heat the mixture to 200°C. Maintain the reaction temperature between 200-215°C for approximately 2 hours. During this time, water generated from the condensation reaction is removed by distillation.
-
Quenching: Upon completion of the reaction, transfer the hot reaction mixture to a stirred vessel containing 750 g of water. This results in a yellow-brown slurry.
-
Neutralization and Purification: Heat the slurry from 45°C to 60°C and mix for 30 minutes. Add 126.9 g of 50% strength sodium hydroxide solution to the mixture to reach a final pH of 10.7. This step helps to dissolve any unreacted phthalic anhydride.
-
Isolation and Drying: The solid product is isolated from the slurry by filtration. The resulting filter cake is washed with water and then dried to yield the final this compound product.
Quantitative Data
The following table summarizes the quantitative data from the experimental protocol.
| Parameter | Value | Unit | Reference |
| Reactants | |||
| Quinaldine (86% strength) | 82.4 | g | [3] |
| Phthalic Anhydride | 200 | g | [3] |
| Reaction Conditions | |||
| Temperature | 200 - 215 | °C | [3] |
| Reaction Time | ~2 | hours | [3] |
| Quenching & Neutralization | |||
| Quench Water | 750 | g | [3] |
| Quench Temperature | 45 - 60 | °C | [3] |
| Sodium Hydroxide (50%) | 126.9 | g | [3] |
| Final pH | 10.7 | [3] |
Synthesis Reaction Pathway Diagram
Caption: Synthesis Pathway of this compound.
Physical and Chemical Properties
| Property | Value | Unit | Reference |
| Appearance | Yellow powder | [1] | |
| Molecular Formula | C₁₈H₁₁NO₂ | [1][3] | |
| Molar Mass | 273.29 | g/mol | [1] |
| Melting Point | 240 | °C | [1] |
| Solubility in Water | Insoluble | [1] | |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | [1] |
Conclusion
The synthesis of this compound is a well-established industrial process primarily involving the high-temperature condensation of quinaldine and phthalic anhydride. The use of excess phthalic anhydride as a solvent offers an efficient and streamlined manufacturing method. This guide provides the essential technical details for researchers and professionals involved in the synthesis and development of related chemical compounds, offering a solid foundation for further investigation and process optimization.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent Yellow 33 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]
- 4. US2211662A - Quinaldine dye intermediates and quinophthalone dyes thereof - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Solvent Yellow 21 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 21 (C.I. 18690; CAS No. 5601-29-6) in various organic solvents.[1] The information contained herein is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this metal complex dye for its application in formulations, coatings, and other advanced materials.[2]
This compound is a metal complex dye that presents as a deep yellow powder.[3][4][5] It is known for its excellent solubility in a wide range of organic solvents and good compatibility with numerous synthetic and natural resins.[2][3] While it is only slightly soluble in water, its affinity for organic media makes it a versatile colorant in various industrial applications.[6][4][5]
Quantitative Solubility Data
The solubility of this compound has been quantified in several common organic solvents. The following table summarizes the available data, providing a clear comparison of its solubility profile. The data is presented in grams per liter (g/L).
| Organic Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500[1][2] |
| 2-Ethoxyethanol | 500[1][2][7] |
| Diacetone Alcohol | 500[8] |
| Ethyl Acetate | 400[1][2][7] |
| Toluene | 400[6][1][2][7] |
| Methyl Ethyl Ketone | 400[8] |
| 1-Methoxy-2-propanol | 300[6][1][2][7] |
| Butyl Cellosolve | 250[8] |
| Ethanol | 100[6][1][2][7] |
| n-Propanol | 100[1][2][7] |
| Acetone | 50[8] |
| N,N-Dimethylformamide (DMF) | 837[6] |
Note: The solubility for MEK is listed with two different values from different sources. It is advisable to verify the solubility for a specific application.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in an organic solvent. This method is based on the principle of equilibrium solubility.
Materials:
-
This compound powder
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials
-
Mechanical shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Centrifuge
-
Spectrophotometer (optional, for concentration measurement)
-
Burette and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Weigh a specific mass of this compound and place it into a test tube or vial.[9]
-
Using a burette, add a measured volume of the organic solvent to the test tube.[9]
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture vigorously using a mechanical shaker or magnetic stirrer.[9][10] This should be done for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Maintain a constant temperature throughout the equilibration process.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
To ensure complete separation of the undissolved solid, centrifuge the sample at a moderate speed.
-
-
Determination of Solute Concentration:
-
Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
The concentration of the dissolved this compound in the supernatant can be determined by several methods:
-
Gravimetric Method: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.
-
Spectrophotometric Method: If the dye has a known extinction coefficient in the solvent, measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) and calculate the concentration using the Beer-Lambert law.
-
-
-
Calculation of Solubility:
-
Calculate the solubility using the data obtained. For the gravimetric method, the solubility (in g/L) is the mass of the residue divided by the volume of the supernatant evaporated. For the spectrophotometric method, the calculated concentration is the solubility.
-
-
Repeatability:
-
Repeat the experiment multiple times to ensure the results are reproducible.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. jadechem-colours.com [jadechem-colours.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. This compound CAS#: 5601-29-6 [m.chemicalbook.com]
- 5. Cas 5601-29-6,this compound | lookchem [lookchem.com]
- 6. zeyachem.net [zeyachem.net]
- 7. This compound|CAS NO.5601-29-6 [xcolorpigment.com]
- 8. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. saltise.ca [saltise.ca]
A Technical Guide to Solvent Yellow 21: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Solvent Yellow 21 (C.I. 18690; CAS No. 5601-29-6), a metal-complex solvent dye. This document details its commercial availability, typical purity grades and specifications, and a representative analytical workflow for its quality control.
Commercial Suppliers and Purity Grades
This compound is available from a variety of chemical suppliers, primarily based in Asia. While distinct "purity grades" are not always explicitly marketed, suppliers provide technical data sheets and specifications that outline the purity and impurity profiles of their products. These specifications are crucial for researchers and developers to ensure the quality and consistency of the dye for their specific applications.
The following table summarizes the specifications of this compound from various commercial suppliers. It is important to note that these values are typical and may vary between batches. For critical applications, it is always recommended to request a lot-specific Certificate of Analysis (CoA).
| Supplier/Source | Purity/Dye Content | Moisture Content | Insolubles | Appearance | Additional Notes |
| TNJ Chemical | ≥99%[1] | - | - | Yellow powder[1] | Offers USP, BP, EP, JP and industrial technical grades for various chemicals.[1] |
| JADECHEM (NINGBO) CO.,LTD. | Dyeing Strength: 98-102% | ≤ 2.0% | ≤ 1.0% (in MEK) | Yellow Powder | - |
| Generic Technical Data Sheet 1 | 100% | ≤ 2.5% | - | Yellow Powder | pH of 1% solution: 8.15.[2] |
| Baoxu Chemical | Tinting strength: 100±5% | - | - | Deep Yellow Powder | Shade is similar to standard.[3] |
| Zeya Chemicals | - | - | - | Dark yellow powder | Slightly soluble in water, easily soluble in ethylene glycol ether, DMF and ethanol.[4] |
Analytical Workflow for Quality Control
Ensuring the purity and identity of this compound is critical for reproducible research and product development. A common and effective method for the analysis of solvent dyes, particularly metal-complex azo dyes, is High-Performance Liquid Chromatography (HPLC). The following section outlines a typical experimental protocol for the purity determination of this compound.
Experimental Protocol: Purity Determination by HPLC
This protocol is based on established methods for the analysis of metal-complex azo dyes.[5]
1. Objective: To determine the purity of a this compound sample and to identify the presence of any major impurities.
2. Materials and Reagents:
- This compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate
- Methanol (for sample preparation)
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)
- HPLC vials
3. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) system equipped with:
- Quaternary or binary pump
- Autosampler
- Column oven
- Diode Array Detector (DAD) or UV-Vis detector
4. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B).
- Gradient Program:
- 0-2 min: 70% B
- 2-15 min: 70% to 95% B
- 15-20 min: 95% B
- 20-22 min: 95% to 70% B
- 22-25 min: 70% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm and the visible λmax of this compound (approximately 400 nm)
- Injection Volume: 10 µL
5. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of methanol. Dilute as necessary to fall within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
6. Data Analysis:
- Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
- Calculate the area of the this compound peak and any impurity peaks.
- Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Quantify the amount of this compound in the sample using the calibration curve generated from the reference standard.
The following diagram illustrates the logical workflow for the quality control analysis of a this compound sample.
References
In-Depth Technical Guide to Solvent Yellow 21: Historical Development, Physicochemical Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, discovery, and core technical data of Solvent Yellow 21 (C.I. 18690). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and related fields, offering in-depth information on its chemical identity, properties, synthesis, and applications.
Introduction and Historical Context
This compound is a prominent member of the metal-complex solvent dye class, characterized by its vibrant yellow hue and excellent solubility in organic solvents. Developed in the mid-20th century, its creation was part of a broader industrial effort to synthesize robust and versatile colorants for non-polar media. While the specific individuals or institutions responsible for its initial discovery are not well-documented, it is widely understood to have emerged from industrial laboratories focused on the innovation of azo-based chromophores.[1] The primary application for these new dyes was in the coloring of oils, waxes, plastics, and other synthetic materials where water-insoluble colorants are essential. Chemically, it is a coordination compound, specifically a 1:2 chromium complex of a monoazo dye.[2][3][4]
Chemical and Physical Properties
This compound is a deep yellow powder with a stable molecular structure that imparts high lightfastness and thermal stability.[2][5][6] These properties have made it a valuable colorant in numerous industrial applications.
Chemical Identity
| Property | Value |
| Common Name | This compound |
| C.I. Name | C.I. 18690 |
| CAS Number | 5601-29-6 |
| Molecular Formula | C₃₄H₂₄CrN₈O₆·H |
| Molecular Weight | 693.62 g/mol |
| Chemical Structure | 1:2 Chromium complex of a monoazo dye |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources.
| Property | Value | Source(s) |
| Appearance | Deep yellow powder | [2][5][6] |
| Density | 1.23 - 1.445 g/cm³ | [3][5] |
| Boiling Point | 461.9 °C at 760 mmHg | [5] |
| Flash Point | 233.1 °C | [5] |
| Water Solubility | 170.1 mg/L at 20°C (Slightly soluble) | [5] |
| Light Fastness (ISO) | 6-7 | [5] |
| Heat Resistance | >180 °C | [2] |
Solubility Data
The solubility of this compound in various organic solvents is a critical parameter for its application in different formulations.
| Solvent | Solubility (g/L) |
| Ethanol | 100 |
| Ethyl Acetate | 400 |
| Toluene | 400 |
| Methyl Ethyl Ketone (MEK) | 500 |
| 1-Methoxy-2-propanol | 300 |
| 2-Ethoxyethanol | 500 |
| N,N-Dimethylformamide (DMF) | 837 |
Note: Solubility data is aggregated from multiple sources.[5]
Experimental Protocols
The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization. The following is a detailed experimental protocol based on established manufacturing methods.[2]
Synthesis of the Azo Ligand
Step 1: Diazotization of 2-Aminobenzoic Acid
-
In a suitable reaction vessel equipped with a stirrer and cooling system, prepare a solution of 2-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminobenzoic acid solution while maintaining the temperature between 0-5 °C.
-
Continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt is maximized. The completion of the diazotization can be checked with starch-iodide paper.
Step 2: Azo Coupling
-
In a separate vessel, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the cooled coupling component solution.
-
Maintain the pH of the reaction mixture in the alkaline range to facilitate the coupling reaction.
-
Stir the reaction mixture at 0-5 °C for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting monoazo dye is then isolated by filtration and washed with water.
Metallization to Form this compound
-
Suspend the synthesized monoazo dye in a suitable solvent, such as formamide.[2]
-
Add a chromium salt, typically chromium (III) formate, to the suspension.[2]
-
Heat the reaction mixture to 113-115 °C and maintain this temperature for approximately 6 hours with continuous stirring.[2]
-
During this time, the chromium ion will coordinate with two molecules of the azo dye to form the 1:2 chromium complex.
-
After the reaction is complete, the mixture is cooled, and the final product, this compound, is isolated by filtration.
-
The product should be washed with appropriate solvents to remove any unreacted starting materials or byproducts and then dried.
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the azo linkage (-N=N-) and the coordination bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway of this compound.
Application Workflow of this compound
Caption: General application workflow of this compound.
Applications
This compound is extensively used in various industrial sectors due to its excellent solubility in organic solvents and good fastness properties. Its primary applications include:
-
Plastics: For coloring a wide range of plastics such as polystyrene, polyolefins, and PVC.[1]
-
Coatings and Paints: Used in wood stains, wood coatings, baking finishes, and industrial paints.[5]
-
Printing Inks: A key component in solvent-based printing inks, including those for aluminum foil and hot stamping foils.[5][7]
-
Leather Finishes: Employed in the coloring and finishing of various types of leather.[5]
-
Stationery: Used in the formulation of inks for pens and other stationery items.[5]
Conclusion
This compound remains a significant colorant in the chemical industry, valued for its robust performance and versatility. This guide has provided a detailed overview of its historical development, a compilation of its key physicochemical properties, and a comprehensive experimental protocol for its synthesis. The provided visualizations of its synthetic pathway and application workflow serve to further elucidate its chemical and industrial relevance. This information is intended to be a valuable resource for professionals engaged in research and development within the chemical and materials science fields.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]
- 4. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]
- 5. zeyachem.net [zeyachem.net]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. Applications of Solvent Dye - Industry News [pigmentchemical.com]
A Comprehensive Technical Guide to Solvent Yellow 21: Nomenclature, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of Solvent Yellow 21, a metal-complex azo dye. The following sections detail its alternative names and synonyms, key quantitative data, and representative experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.
Nomenclature and Identification
This compound is known by a multitude of synonyms and trade names across various industries. Accurate identification is crucial for scientific and regulatory purposes. The primary identifiers are its CAS Registry Number, 5601-29-6, and its Colour Index Name, C.I. 18690.[1][2][3] A comprehensive list of its alternative names is provided in the table below.
| Category | Name/Identifier |
| Common Name | This compound |
| CAS Registry Number | 5601-29-6[1][3] |
| Colour Index (C.I.) Name | C.I. 18690[2][3] |
| EINECS Number | 227-022-5[3] |
| Synonyms & Trade Names | Acid Yellow 59, Acid Yellow 121, AP Yellow 21, Atul Anodal Fast Yellow R, Bricosol Yellow K2R, Caprozol Brilliant Yellow 2K, Complesol Yellow 6120, Dikai this compound, Filamid Yellow R, Intraplast Yellow GRW, Lampranol Light Yellow 2RN, Lampronol Yellow 2RN, Meco Fast Yellow Y-20, Neutral Yellow 2GL, Oil Yellow 2G, Oil Yellow 120, Oil Yellow 801, Orgalon Yellow 120, Rathipon Fast Yellow R, Rosafast Yellow M2R, Solvent Yellow B, Technosol Fast Yellow R, Zapon Fast Yellow R, Zapon Yellow 156.[1][2][4][5] |
| IUPAC Name | hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) |
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for its application in various formulations and for understanding its behavior in different matrices.
| Property | Value |
| Molecular Formula | C₃₄H₂₅CrN₈O₆[3] |
| Molecular Weight | 693.62 g/mol [6] |
| Appearance | Dark yellow powder.[5][7] |
| Boiling Point | 461.9 °C at 760 mmHg[3] |
| Density | 1.445 g/cm³ at 20°C[3] |
| Water Solubility | 170.1 mg/L at 20°C.[3] Slightly soluble in water.[7] |
| Solubility in Organic Solvents | Freely soluble in ethylene glycol ether and DMF.[7] Soluble in ethanol.[7] |
| Heat Resistance | Stable above 180°C[5] |
Experimental Protocols
Representative Synthesis of a 1:2 Chromium-Azo Complex
The synthesis of this compound involves a multi-step process, beginning with the formation of an azo dye, followed by metallization with a chromium salt.[5]
Step 1: Diazotization of an Aromatic Amine An aromatic amine, such as 2-aminobenzoic acid, is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.[5]
Step 2: Azo Coupling The resulting diazonium salt is then coupled with a suitable coupling agent, in this case, a pyrazolone derivative like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5] This reaction is typically carried out in an alkaline solution.
Step 3: Metallization The synthesized azo dye is then complexed with a chromium salt. The dye is dissolved in a suitable solvent, such as formamide, and heated with a chromium source, like chromium formate, at an elevated temperature (e.g., 113-115°C) for several hours. This results in the formation of a 1:2 chromium complex, where one chromium ion is coordinated with two dye molecules.[5]
Step 4: Purification The crude product is purified to remove unreacted starting materials and byproducts. A common method for purifying solvent dyes involves dissolving the crude dye in a suitable water-miscible solvent with a high boiling point, filtering out any insoluble impurities, and then precipitating the purified dye by adding the solution to a large excess of deionized water. The precipitated dye is then collected by filtration, washed, and dried.
Analytical Characterization
The characterization of this compound and similar metal-complex dyes typically involves a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to assess the purity of the dye and to quantify its concentration in various samples. A C18 column with a gradient elution using a mobile phase of water and a suitable organic solvent (e.g., methanol or acetonitrile) is a common setup for the analysis of solvent dyes.[8]
-
UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its color. The formation of the metal complex can be confirmed by a shift in the λmax compared to the unmetallized dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dye molecule and to confirm the coordination of the metal to the dye ligand.
-
Elemental Analysis: This method is used to determine the elemental composition of the synthesized dye, which helps in confirming its molecular formula.
Visual Representations
Manufacturing Process Overview
Caption: A simplified workflow for the synthesis of this compound.
Classification of this compound
Caption: Hierarchical classification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 4. iiardjournals.org [iiardjournals.org]
- 5. more.juniata.edu [more.juniata.edu]
- 6. researchgate.net [researchgate.net]
- 7. modernscientificpress.com [modernscientificpress.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Thermogravimetric Analysis of Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21 (C.I. 18690) is a metal-complex azo dye used in a variety of applications, including wood stains, printing inks, and plastic coatings. The thermal stability of such dyes is a critical parameter, influencing their processing, performance, and safety. Thermogravimetric Analysis (TGA) is an essential analytical technique used to determine the thermal stability and decomposition profile of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
This guide provides a comprehensive overview of the principles and methodology for conducting a thermogravimetric analysis on this compound. While specific TGA data for this compound is not extensively available in peer-reviewed literature, this document outlines a detailed experimental protocol and presents exemplary data based on the known behavior of similar metal-complex azo dyes.[1][2] The information herein serves as a robust framework for researchers to design and execute TGA experiments and interpret the resulting data.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A precise and well-defined experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following methodology is synthesized from established practices for the thermal analysis of organic dyes.[3][4][5][6]
1. Instrumentation
-
Apparatus: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Discovery TGA 5500, or NETZSCH TGA 209 F1) is used.[3][4][7]
-
Crucibles: Inert crucibles, typically made of alumina (Al₂O₃) or platinum, are required to hold the sample. Alumina crucibles are common for this type of analysis.[7]
2. Sample Preparation
-
A small, representative sample of this compound powder (typically 3-10 mg) is accurately weighed directly into the TGA crucible.[3]
-
Using a small sample mass helps ensure uniform heating and minimizes thermal gradients within the sample.[3]
-
The crucible should not be filled more than approximately 20% of its capacity to prevent sample expulsion if significant gas evolution occurs during decomposition.[7]
3. TGA Instrument Setup and Data Acquisition
-
Atmosphere: The analysis is conducted under a dynamic inert atmosphere to prevent oxidative degradation. High-purity nitrogen or argon gas is used at a constant flow rate, typically between 30 and 50 mL/min.[3][7]
-
Temperature Program:
-
Initial Temperature: The experiment begins at ambient temperature (e.g., 25-30 °C).
-
Heating Rate: The sample is heated at a constant linear rate. A rate of 10 °C/min or 20 °C/min is standard for such analyses.[4][6]
-
Temperature Range: The sample is heated from the initial temperature to a final temperature high enough to ensure complete decomposition, typically in the range of 700 °C to 800 °C.[2][4]
-
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the heating program. The data is typically plotted as a TGA curve (mass % vs. temperature). The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is also generated to show the rate of mass loss as a function of temperature.[3]
4. Data Analysis
The resulting TGA and DTG curves are analyzed to determine key thermal stability parameters:
-
Onset Temperature of Decomposition (Tₒ): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tₘₐₓ): The temperature at which the rate of mass loss is at its maximum, identified by the peak in the DTG curve.
-
Mass Loss (%): The percentage of mass lost during specific decomposition stages.
-
Residual Mass (%): The amount of material remaining at the end of the experiment, which can provide information about inorganic components.
Data Presentation
Specific quantitative TGA data for this compound is not publicly available. However, the table below provides an illustrative example of the thermal decomposition profile that could be expected for a metal-complex azo dye like this compound, based on analyses of similar compounds.[2][8] The decomposition of such dyes often occurs in multiple stages.
Table 1: Illustrative TGA Data for a Typical Metal-Complex Azo Dye
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temp. (°C) (DTG peak) | Mass Loss (%) | Description |
| 1 | 30 - 150 | ~100 | ~1-2% | Loss of adsorbed moisture and/or residual solvent. |
| 2 | 200 - 350 | ~290 | ~30-40% | Initial cleavage of the azo bond (-N=N-) and decomposition of peripheral organic groups.[9] |
| 3 | 350 - 550 | ~450 | ~40-50% | Degradation of the core aromatic and heterocyclic structures. |
| Residual Mass | > 550 | - | ~10-20% | Remaining stable inorganic components (e.g., metal oxide). |
Visualization of Experimental Workflow
The logical flow of a thermogravimetric analysis experiment, from sample handling to final data interpretation, can be visualized as a clear workflow.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
An In-depth Technical Guide to the Health and Safety of Handling Solvent Yellow 21
This guide provides comprehensive health and safety information for Solvent Yellow 21 (CAS No. 5601-29-6), tailored for researchers, scientists, and professionals in drug development. The following sections detail the toxicological profile, handling procedures, and emergency protocols to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Appearance | Yellow to Dark Yellow Powder | [1][2][3] |
| Molecular Formula | C17H14N4O3 / C34H25CrN8O6 (conflicting data) | [1][4] |
| Molecular Weight | 322.32 / 693.62 g/mol (conflicting data) | [1][4] |
| Melting Point | 200 °C | [2][5] |
| Decomposition Point | > 250 °C | [2] |
| Solubility in Water | Insoluble / 170.1 mg/L at 20°C (conflicting data) | [2][3] |
| Solubility in Organic Solvents | Soluble in ethanol, ethylene glycol ether, DMF | [3][6] |
| Density | 1.445 g/cm³ at 20°C | [3] |
| Vapor Pressure | 0 Pa at 25°C | [3] |
Toxicological and Ecotoxicological Data
The available toxicological data for this compound is limited. The acute toxicity data is summarized in Table 2. For many standard toxicological endpoints, data is not available. Mutagenicity has been reported, but specific study details are not provided in the reviewed safety data sheets.[1]
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 8200 mg/kg | [2] |
| Aquatic Toxicity (LC50) | Fish | - | 1100 mg/L | [2] |
Note: Many safety data sheets indicate that the toxicological properties of this substance have not been thoroughly investigated.[1] Possible risks of irreversible effects have been noted.[1]
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Potential Health Effects:
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks.
Engineering Controls:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Handling:
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly after handling.[7]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep containers tightly closed.[1]
-
Store apart from incompatible materials such as strong oxidizing and reducing agents.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following provides general guidance.
| Protection Type | Specification | Reference |
| Eye/Face | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). | [4][7] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and impervious protective clothing. | [7][8][9] |
| Respiratory | An approved respirator should be worn if dust is generated and ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | [1][10] |
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eye_protection -> skin_protection;
skin_protection -> end_ppe; no_skin_eye_ppe -> end_ppe; } Personal Protective Equipment (PPE) Selection Workflow.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure or spill.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][7] |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. Get medical aid if irritation develops or persists. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][10] |
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Wear appropriate personal protective equipment as detailed in Section 5.[7]
-
For small spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]
-
Prevent the spill from entering drains or waterways.[7]
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inhalation -> seek_medical; skin_contact -> seek_medical; eye_contact -> seek_medical; ingestion -> seek_medical;
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seek_medical -> end_emergency; dispose -> end_emergency; } Workflow for Emergency Response to Spills or Exposure.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, excess heat, strong oxidants, and sources of ignition.[1][11]
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[1]
-
Hazardous Decomposition Products: May produce irritating and toxic fumes and gases, such as carbon oxides and nitrogen oxides, during a fire.[1]
-
Hazardous Polymerization: Will not occur.[1]
Disposal Considerations
Dispose of this compound and any contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7]
This technical guide is intended to provide a summary of the available health and safety data for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for specific laboratory procedures. Always consult the most up-to-date SDS for your specific product before use.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. saujanyaexports.com [saujanyaexports.com]
- 3. zeyachem.net [zeyachem.net]
- 4. Page loading... [guidechem.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. This compound | 5601-29-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
Methodological & Application
Application Notes and Protocols for Staining Lipids in Cells with Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21 is a lipophilic, yellow azo dye. While traditionally used in industrial applications for coloring plastics and inks, its fat-soluble (lysochrome) properties suggest its potential as a stain for intracellular lipids, particularly within lipid droplets. The principle of this staining method is based on the dye's higher solubility in neutral lipids than in the solvent from which it is applied. This differential solubility allows for the selective visualization of lipid-rich structures within cells. These application notes provide a detailed, albeit hypothetical, protocol for the use of this compound for staining lipids in cultured cells, based on the established principles of lysochrome staining and protocols for similar solvent dyes.
Principle of Staining
The staining mechanism of this compound, like other lysochrome dyes such as the Sudan series and Oil Red O, is a physical process of selective solubility.[1][2] The dye is more soluble in the neutral lipid core of intracellular lipid droplets than in the aqueous or alcoholic solvent of the staining solution. When cells are incubated with the dye solution, the dye partitions out of the solvent and accumulates in the lipid droplets, rendering them visible as yellow-colored inclusions under a brightfield microscope.[1]
Data Presentation
| Property | Value | Reference/Note |
| Chemical Properties | ||
| Alternate Names | C.I. This compound, C.I. 18690 | [3] |
| Molecular Formula | C₃₄H₂₄CrN₈O₆·H | This is one of the reported molecular formulas; variations may exist. |
| Appearance | Yellow to orange powder | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, isopropanol, and acetone. | [4] |
| Hypothetical Spectral Properties (for fluorescence consideration) | ||
| Estimated Excitation Max. | ~468 nm | Based on data for other lipophilic fluorescent probes like PC6S.[5] Requires experimental verification. |
| Estimated Emission Max. | ~535 nm | Based on data for other lipophilic fluorescent probes like PC6S.[5] Requires experimental verification. |
Experimental Protocols
The following protocols are designed as a starting point for using this compound to stain lipids in cultured cells. Optimization of incubation times, dye concentration, and solvent composition is highly recommended for specific cell types and experimental conditions.
Protocol 1: Staining of Lipids in Adherent Cultured Cells
Materials:
-
This compound powder
-
100% Isopropanol
-
Distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS or 10% Formalin
-
Hematoxylin (optional, for nuclear counterstaining)
-
Aqueous mounting medium
Procedure:
-
Preparation of Staining Solutions:
-
Stock Solution (1% w/v): Dissolve 100 mg of this compound powder in 10 mL of 100% isopropanol. Gentle heating in a 60°C water bath may be required to fully dissolve the dye.[6] Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles. This stock solution is stable at room temperature when protected from light.
-
Working Solution (0.3-0.5% w/v): Just before use, prepare the working solution by mixing 3 parts of the stock solution with 2 parts of distilled water.[7] Let the solution stand for 10-15 minutes and filter it through a 0.2 µm syringe filter to remove any precipitate that may have formed.[7]
-
-
Cell Preparation and Fixation:
-
Culture cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA or 10% formalin and incubating for 15-30 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Aspirate the PBS and add the freshly prepared this compound working solution to completely cover the cells.
-
Incubate for 10-20 minutes at room temperature, protected from light.[6] Optimization of incubation time is recommended.
-
-
Differentiation and Washing:
-
Counterstaining (Optional):
-
Mounting and Visualization:
-
Invert the coverslip and mount it onto a clean microscope slide using an aqueous mounting medium.
-
Visualize the stained cells using a brightfield microscope. Lipid droplets should appear as distinct yellow to orange-yellow droplets within the cytoplasm.[7]
-
Mandatory Visualizations
Signaling Pathway for Lipid Droplet Formation
The accumulation of lipids into droplets is a complex process involving the uptake of fatty acids, their conversion into neutral lipids, and the budding of the lipid droplet from the endoplasmic reticulum.
Caption: Simplified signaling pathway of lipid droplet formation.
Experimental Workflow
The following diagram illustrates the key steps in the protocol for staining lipids in cultured cells using this compound.
Caption: Experimental workflow for this compound lipid staining.
References
Application Notes and Protocols for Fluorescence Microscopy with Solvent Yellow 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21 is a lipophilic dye traditionally used in industrial applications for coloring plastics, inks, and coatings.[][2][3][4] Its hydrophobic nature suggests a potential application in biological research as a fluorescent stain for nonpolar cellular compartments, such as lipid droplets and cellular membranes. These structures are of significant interest in various research areas, including metabolic diseases, cancer biology, and drug delivery, as they are involved in energy storage, signaling, and cellular trafficking.
This document provides a comprehensive guide for utilizing this compound in fluorescence microscopy. While specific photophysical data for fluorescence microscopy applications of this compound are not extensively documented, this protocol offers a starting point for researchers by adapting established methods for other well-characterized lipophilic dyes, such as Nile Red and BODIPY™ 493/503. The provided protocols are intended to be a foundation for further optimization to achieve the best results in your specific experimental setup.
Physicochemical Properties and Safety Data
A summary of the known physical and chemical properties of this compound is presented below, compiled from various sources. It is crucial to handle this chemical with appropriate safety precautions as outlined in the safety data sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CI Name | This compound | [3][5] |
| CI Number | 18690 | [3][5] |
| CAS Number | 5601-29-6 | [3][5] |
| Molecular Formula | C₃₄H₂₅CrN₈O₆ | [][5] |
| Molecular Weight | 693.62 g/mol | [] |
| Appearance | Dark yellow powder | [][5] |
| Solubility | Slightly soluble in water (170.1 mg/L at 20°C). Soluble in ethanol, ethylene glycol ether, DMF, ethyl acetate, toluene, and methyl ethyl ketone. | [][5] |
| Light Fastness | Grade 6 (on a scale of 1-8, where 8 is excellent) | [5] |
| Heat Resistance | Good | [6] |
Table 2: Safety and Handling Precautions for this compound
| Hazard | Precaution | Reference |
| Health Hazards | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. | [6] |
| Handling | Use in a well-ventilated area or with a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling. | [6] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed and protected from light. | [6] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [6] |
Proposed Fluorescence Properties
Direct experimental data on the excitation and emission spectra of this compound for fluorescence microscopy is limited. However, based on its yellow color and the properties of similar fluorescent dyes, the following spectral properties can be proposed as a starting point for imaging.
Table 3: Estimated Photophysical Properties for this compound
| Parameter | Estimated Range/Value | Notes |
| Excitation Maximum (λex) | ~480 - 510 nm | This is a typical range for yellow-emitting fluorophores. Optimal excitation should be determined experimentally using a spectrophotometer or by testing different laser lines/filters. |
| Emission Maximum (λem) | ~520 - 560 nm | The emission wavelength is expected to be in the green-yellow region of the spectrum. |
| Recommended Filter Set | Standard FITC / GFP filter set | A standard filter set with an excitation filter around 488 nm and an emission filter around 525 nm is a good starting point. |
| Quantum Yield & Photostability | Unknown | These parameters have not been reported. It is advisable to use an anti-fade mounting medium and minimize light exposure to reduce photobleaching. |
Experimental Protocols
The following protocols are adapted from established methods for other lipophilic dyes, such as BODIPY™ 493/503 and Nile Red, which are commonly used to stain lipid droplets and cellular membranes.[][6][7][8] It is highly recommended to perform initial optimization experiments to determine the ideal staining concentration and incubation time for your specific cell or tissue type.
Reagent Preparation
1.1. Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. This stock solution should be stable for several months.
1.2. Working Solution (1-10 µg/mL)
-
On the day of the experiment, dilute the stock solution in a buffered saline solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) to the desired final concentration. A starting concentration of 1-5 µg/mL is recommended.
-
For example, to prepare 1 mL of a 1 µg/mL working solution, add 1 µL of the 1 mg/mL stock solution to 1 mL of PBS.
-
Vortex the working solution immediately before use to ensure it is well-mixed.
Staining Protocol for Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under standard conditions until they reach the desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual serum.
-
Staining: Add the freshly prepared this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with an appropriate filter set (e.g., a standard FITC/GFP filter set).
Staining Protocol for Fixed Cells
-
Cell Culture: Plate cells on coverslips and culture under standard conditions.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Note: Avoid using alcohol-based fixatives like methanol or acetone, as they can extract lipids and disrupt membrane structures.
-
-
Wash: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures with other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Note: Permeabilization may cause some redistribution of lipophilic dyes. If only staining with this compound, this step can be omitted.
-
-
Wash (if permeabilized): Gently wash the cells three times with PBS.
-
Staining: Add the freshly prepared this compound working solution to the cells and incubate for 20-45 minutes at room temperature, protected from light.
-
Wash: Gently wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium, preferably one containing an anti-fade reagent.
-
Imaging: Image the slides using a fluorescence microscope with an appropriate filter set.
Visualizations
Experimental Workflow
Caption: General experimental workflow for staining fixed cells with this compound.
Mechanism of Staining
Caption: Proposed mechanism of this compound staining in a eukaryotic cell.
References
- 2. researchgate.net [researchgate.net]
- 3. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
Application Notes and Protocols: A Non-Polar Fluorescent Probe for Cellular and Biochemical Analysis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Non-polar fluorescent probes are invaluable tools in cellular biology and drug discovery, enabling the visualization and quantification of hydrophobic environments within complex biological systems. These probes exhibit fluorescence properties that are sensitive to the polarity of their local environment, making them ideal for studying lipid-rich structures, protein aggregation, and drug-membrane interactions. This document provides detailed application notes and protocols for the use of a representative non-polar fluorescent probe, drawing upon the principles of well-established dyes to offer a comprehensive guide for researchers. While direct biological applications of Solvent Yellow 21 as a fluorescent probe are not extensively documented in scientific literature, its hydrophobic nature suggests its potential as a tool for staining non-polar environments. The following protocols are based on established methodologies for similar non-polar probes and can be adapted for the investigation of new compounds.
Fluorescent probes are powerful tools for studying biological processes with high sensitivity and spatiotemporal resolution.[1][2][3][4] In drug discovery, they are instrumental in high-throughput screening and elucidating drug-target interactions.[5][6] Non-polar probes, in particular, are crucial for investigating phenomena related to changes in hydrophobicity, such as the formation of lipid droplets and the aggregation of proteins, which are implicated in various diseases.[1][7][8][9][10]
Principle of Detection
The fundamental principle behind the use of non-polar fluorescent probes lies in their photophysical properties, which are highly dependent on the surrounding solvent environment. In aqueous or polar environments, these probes typically exhibit low fluorescence quantum yields. However, upon partitioning into non-polar environments, such as lipid droplets or the hydrophobic pockets of aggregated proteins, their fluorescence is significantly enhanced.[11][12] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of the target structures.
Data Presentation
Photophysical and Physicochemical Properties
The following table summarizes key properties of a typical non-polar fluorescent probe, with some data for this compound included for reference.
| Property | Value | Reference |
| Chemical Name | C.I. This compound | [13] |
| CAS Number | 5601-29-6 | [13][14][15] |
| Molecular Formula | C34H25CrN8O6 | [15][] |
| Molecular Weight | 693.62 g/mol | [] |
| Appearance | Yellow Powder | [14][15] |
| Solubility | Soluble in organic solvents such as Butyl Cellosolve (250 g/l), Acetone (50 g/l), and Methylethylketone (400 g/l). Slightly soluble in water (170.1 mg/L at 20°C). | [14][15] |
| Excitation Max (in non-polar solvent) | ~400 nm (estimated) | [12] |
| Emission Max (in non-polar solvent) | ~510 nm (estimated) | [12] |
| Quantum Yield (in non-polar solvent) | Moderate to High (e.g., >0.1) | [12] |
Comparison with Common Non-Polar Probes
| Feature | Subject Probe (e.g., this compound) | BODIPY 493/503 | Nile Red |
| Excitation/Emission (nm) | ~400/510 (estimated) | 493/503 | 552/636 (in lipid) |
| Quantum Yield | Environment-dependent | High | Environment-dependent |
| Photostability | Moderate (typical for solvent dyes) | High | Moderate |
| Advantages | Potentially cost-effective | High specificity, brightness, and photostability.[17] | Strong solvatochromism, good for ratiometric imaging.[17] |
| Limitations | Limited data on biological applications, potential for lower specificity and photostability. | Spectral overlap with GFP.[17] | Broad emission spectrum can lead to bleed-through.[17] |
Experimental Protocols
Protocol 1: Staining of Intracellular Lipid Droplets in Cultured Cells
This protocol describes a general method for staining lipid droplets in either live or fixed cells.
Materials:
-
Non-polar fluorescent probe stock solution (1 mg/mL in DMSO or ethanol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
Mounting medium
-
Fluorescence microscope
Procedure:
For Live Cell Imaging:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the non-polar probe (e.g., 1-5 µg/mL) in pre-warmed cell culture medium.
-
Staining: Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the probe's spectra).
For Fixed Cell Imaging:
-
Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed cells with the probe working solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope.
dot
Caption: Workflow for staining intracellular lipid droplets.
Protocol 2: In Vitro Protein Aggregation Assay
This protocol outlines a method to monitor protein aggregation in real-time using a non-polar fluorescent probe.
Materials:
-
Purified protein of interest (prone to aggregation)
-
Aggregation-inducing buffer (e.g., specific pH, temperature, or presence of co-factors)
-
Non-polar fluorescent probe stock solution (1 mg/mL in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the protein of interest at a final concentration that promotes aggregation.
-
Probe Addition: Add the non-polar fluorescent probe to the reaction mixture at a final concentration of 5-10 µM. Include control wells with the probe alone and the protein alone.
-
Incubation and Monitoring: Place the plate in a fluorescence plate reader pre-set to the desired temperature to induce aggregation.
-
Data Acquisition: Monitor the fluorescence intensity over time at appropriate excitation and emission wavelengths. The readings should be taken at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe the aggregation kinetics.
-
Data Analysis: Plot the fluorescence intensity as a function of time to visualize the aggregation curve. An increase in fluorescence indicates protein aggregation.
dot
Caption: Mechanism of a 'turn-on' fluorescent probe for protein aggregates.[1]
Applications in Drug Development
The use of non-polar fluorescent probes extends significantly into the realm of drug development.
-
High-Throughput Screening (HTS): These probes can be employed in HTS assays to identify small molecules that inhibit protein aggregation or modulate lipid metabolism. A decrease in the fluorescence signal in the presence of a test compound would indicate its potential as an inhibitor.
-
Mechanism of Action Studies: By visualizing the impact of a drug candidate on lipid droplet formation or protein aggregation within cells, researchers can gain insights into its mechanism of action.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Fluorescently labeling a drug molecule can aid in tracking its distribution and target engagement within cells and tissues, although this typically involves covalently attached fluorophores rather than environment-sensitive probes.[5]
dot
Caption: Role of fluorescent probes in a drug discovery workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe concentration is too high. | Optimize probe concentration by performing a titration. |
| Incomplete washing. | Increase the number and duration of washing steps. | |
| Autofluorescence from cells or medium. | Image unstained cells as a control and use a medium with low background fluorescence. | |
| Weak or No Signal | Probe concentration is too low. | Increase the probe concentration. |
| Inefficient partitioning into the target. | Ensure the probe is suitable for the target's hydrophobicity. Test alternative probes. | |
| Incorrect filter sets. | Verify that the microscope's excitation and emission filters match the probe's spectra. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium for fixed cells. |
| Cell Toxicity | High probe concentration or prolonged incubation. | Reduce probe concentration and incubation time. Perform a cell viability assay. |
Safety Precautions
-
Always handle fluorescent probes and organic solvents in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for the specific probe and solvents used for detailed safety information.[18]
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Dyes | Fluorescent Stains | Bio-Techne [bio-techne.com]
- 5. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. colorantsgroup.com [colorantsgroup.com]
- 15. zeyachem.net [zeyachem.net]
- 17. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 18. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols: Solvent Yellow 21 in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21, a metal complex solvent dye, is primarily utilized in the polymer industry for the coloration of a wide range of plastics and synthetic fibers. Its popularity stems from its excellent solubility in organic solvents and various polymer matrices, coupled with good thermal stability, lightfastness, and migration resistance. These properties make it a reliable choice for achieving vibrant and durable yellow shades in demanding applications. While its principal role is as a colorant, the inherent fluorescent properties of some solvent dyes suggest potential, though less documented, applications as molecular probes for polymer analysis.
These application notes provide a comprehensive overview of the use of this compound in polymer science, detailing its physical and chemical properties, and providing protocols for its incorporation into polymers and subsequent performance testing.
Data Presentation: Properties of this compound
The following tables summarize the key quantitative data for this compound, facilitating comparison and selection for specific polymer systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CAS Number | 5601-29-6 | [1] |
| Molecular Formula | C₃₄H₂₄CrN₈O₆·H | [2] |
| Appearance | Deep Yellow Powder | [1] |
| Heat Stability | Up to 300°C | [3] |
| Light Fastness (Blue Wool Scale) | 6-7 | [3] |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) |
| Ethanol | 100 |
| Methyl Ethyl Ketone (MEK) | 500 |
| Toluene | 400 |
| Ethyl Acetate | 400 |
| 1-methoxy-2-propanol | 300 |
| 2-ethoxyethanol | 500 |
| N,N-Dimethylformamide (DMF) | 837 |
Table 3: Compatibility and Performance of this compound in Various Polymers
| Polymer | Compatibility | Recommended Dosage (Transparent) | Heat Resistance (°C) | Light Fastness |
| Polyamide (PA6) | Superior (☆) | 0.03% | 300 | 7 |
| Polyethylene Terephthalate (PET) | Applicable (○) | 0.05% | - | - |
| Polystyrene (PS) | Applicable (○) | 0.03% | 280-300 | 7 |
| Acrylonitrile Butadiene Styrene (ABS) | Applicable (○) | 0.05% | - | - |
| Polymethyl Methacrylate (PMMA) | Superior (☆) | 0.03% | - | - |
| Polycarbonate (PC) | Superior (☆) | 0.03% | - | - |
(Note: ☆ denotes superior compatibility, ○ denotes applicable, and △ denotes not recommended)
Experimental Protocols
Protocol 1: Preparation of this compound Masterbatch
The most common method for incorporating solvent dyes into polymers is through a masterbatch. This protocol outlines the general procedure for creating a concentrated color masterbatch of this compound.
Materials and Equipment:
-
This compound dye powder
-
Carrier resin (e.g., polyethylene, polypropylene, or a universal carrier compatible with the target polymer)
-
Dispersing agents/additives (optional)
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
-
Weighing scale
Procedure:
-
Weighing: Accurately weigh the this compound powder, carrier resin, and any additives according to the desired concentration (typically 20-40% dye loading for a masterbatch).
-
Pre-mixing: Add the weighed components to a high-speed mixer. Mix at a high speed for 1-3 minutes to ensure a homogenous dry blend.[4]
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. For example, for a polyamide 6 carrier, the temperature profile might range from 270°C to 275°C.[5]
-
Feed the dry blend into the extruder. The screws will melt, mix, and disperse the dye within the molten carrier resin.
-
-
Pelletizing: The extruded molten strand is cooled (typically in a water bath) and then cut into pellets using a pelletizer.
-
Drying: The resulting masterbatch pellets are thoroughly dried to remove any residual moisture.
Protocol 2: Coloring of Polymers using this compound Masterbatch
This protocol describes the "let-down" process, where the masterbatch is mixed with the natural polymer to achieve the final desired color.
Materials and Equipment:
-
This compound masterbatch pellets
-
Natural (uncolored) polymer resin
-
Blender (e.g., tumble blender)
-
Injection molding machine or extruder for final product manufacturing
Procedure:
-
Calculate Let-Down Ratio (LDR): Determine the required ratio of masterbatch to natural polymer to achieve the target color concentration. LDRs typically range from 20:1 to 50:1 (natural resin: masterbatch), corresponding to a 2-5% loading of the masterbatch.[6]
-
Blending: Create a 'salt-and-pepper' mix by physically blending the masterbatch pellets with the natural polymer pellets in the calculated LDR. A tumble blender can be used to ensure a uniform mixture.
-
Processing:
-
Feed the blended material into the hopper of an injection molding machine or extruder.
-
Set the processing parameters (temperature, pressure, screw speed) according to the specifications of the base polymer. For instance, processing Amodel® AS-1145 HS (a polyamide) can require melt temperatures between 321°C and 343°C.[7]
-
The heat and shear within the processing equipment will melt the blend and further distribute the color, resulting in a uniformly colored final product.
-
Protocol 3: Evaluation of Lightfastness
This protocol is based on the ISO 105-B02 standard for determining the colorfastness to artificial light.
Materials and Equipment:
-
Colored polymer samples
-
Unexposed control samples
-
Xenon arc lamp apparatus
-
Blue Wool Scale standards (1-8)
Procedure:
-
Sample Preparation: Prepare standardized samples of the polymer colored with this compound.
-
Exposure: Place the samples in a xenon arc lamp apparatus, which simulates the effects of sunlight. Simultaneously, expose the Blue Wool Scale standards.
-
Evaluation: Periodically compare the fading of the polymer sample to the fading of the Blue Wool standards.
-
Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading as the test sample. A rating of 7-8 is considered excellent.
Protocol 4: Evaluation of Migration Resistance
This protocol provides a method to assess the tendency of the dye to migrate from the polymer to a contact surface.
Materials and Equipment:
-
Colored polymer sample
-
White, uncolored plastic sheet (e.g., flexible PVC) or white cotton cloth
-
Oven with controlled temperature and humidity
-
Weights
Procedure:
-
Contact Assembly: Place the colored polymer sample in direct contact with the white plastic sheet or cotton cloth.
-
Incubation: Place the assembly in an oven under controlled conditions (e.g., 60°C and 95% relative humidity) for 24 hours. Apply a constant pressure (e.g., with weights) to ensure intimate contact.
-
Assessment: After the incubation period, visually inspect the white material for any color transfer from the test sample. The degree of staining is assessed, often using a grayscale for comparison.
Applications as a Fluorescent Probe
While this compound is primarily used as a colorant, the principles of fluorescence spectroscopy are widely applied in polymer science to study material properties. Fluorescent dyes can be used as probes to monitor processes such as polymer degradation, changes in local polarity (solvatochromism), and viscosity.[6][8]
Visualizations (DOT Language)
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. usbio.net [usbio.net]
- 3. Solvent Dyestuff CAS: 5601-29-6 this compound for Plastic Polymer China Origin - this compound and Solvent Yellow [orienchem.en.made-in-china.com]
- 4. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Fluorescent technique brings aging polymers to light | EurekAlert! [eurekalert.org]
- 7. hongrunplastics.com [hongrunplastics.com]
- 8. Monitoring structural change and drug release of responsive nanoparticles using polarity-sensitive fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03803K [pubs.rsc.org]
Application Notes and Protocols for Staining of Solvent Yellow 21 in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21, a fat-soluble diazo dye, presents a potential tool for the visualization of lipophilic structures within plant tissues. While specific protocols for its application in botanical research are not widely established, its properties as a solvent dye suggest its utility in staining lipids, triglycerides, suberin, and cutin. These structures are of significant interest in various fields of plant science, including studies on plant development, stress responses, and the biosynthesis of valuable secondary metabolites.
These application notes provide a detailed, proposed protocol for the use of this compound in staining plant tissues, based on established methods for similar lysochromes such as Sudan IV. The provided methodologies are intended as a starting point for researchers to optimize for their specific plant species and tissues of interest.
Principle of Staining
This compound is a non-polar substance that preferentially dissolves in lipids and other non-polar components of the cell. When a staining solution of this compound is applied to plant tissue, the dye partitions from the solvent into the lipophilic structures, rendering them visible under a microscope. The intensity of the staining is proportional to the concentration of these lipidic compounds.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| C.I. No. | 18690 | [1] |
| CAS NO. | 5601-29-6 | [1] |
| Molecular Formula | C₃₄H₂₅CrN₈O₆ | [] |
| Molecular Weight | 693.62 g/mol | [] |
| Appearance | Bluish yellow powder | [1][3] |
| Heat Stability | 150°C (30min) | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Reference |
| Alcohol | 100 | [1] |
| 1-methoxy-2-propanol | 300 | [1] |
| N-propanol | 100 | [1] |
| 2-ethoxyethanol | 500 | [1] |
| MEK (Methyl Ethyl Ketone) | 500 | [1] |
| Ethyl Acetate | 400 | [1] |
| Toluene | 400 | [1] |
Experimental Protocols
Protocol 1: Staining of Lipids in Fresh Plant Tissue Sections
This protocol is adapted from methods used for Sudan IV staining and is suitable for fresh or frozen sections.
Materials:
-
Fresh plant tissue (e.g., leaves, stems, roots, seeds)
-
This compound powder
-
70% Ethanol
-
50% Ethanol
-
Glycerol or a suitable aqueous mounting medium
-
Microscope slides and coverslips
-
Scalpel or microtome for sectioning
-
Staining jar or petri dish
Procedure:
-
Preparation of Staining Solution:
-
Prepare a saturated solution of this compound in 70% ethanol. This can be achieved by adding an excess of the dye powder to the solvent and stirring for several hours, followed by filtration to remove undissolved particles. A starting concentration of 0.5 g of this compound in 100 mL of 70% ethanol is recommended, with the solution being allowed to set for 2-3 days before use.[4]
-
-
Tissue Sectioning:
-
Prepare thin sections of the plant tissue (10-50 µm) using a sharp scalpel or a microtome. For delicate tissues, embedding in a suitable medium may be necessary.
-
-
Fixation (Optional):
-
For some tissues, fixation may improve the preservation of structures. A common fixative is FAA (Formalin-Aceto-Alcohol). However, for lipid staining, it is often preferable to use fresh, unfixed tissue to avoid extraction of lipids.
-
-
Staining:
-
Place the sections in the filtered this compound staining solution for 5-15 minutes. The optimal staining time may vary depending on the tissue type and thickness.
-
-
Differentiation:
-
Briefly rinse the stained sections in 50% ethanol to remove excess stain. This step should be carefully monitored to prevent destaining of the target structures. A few seconds is often sufficient.[4]
-
-
Washing:
-
Wash the sections in distilled water to remove the ethanol.
-
-
Mounting:
-
Mount the stained sections in a drop of glycerol or an aqueous mounting medium on a microscope slide and apply a coverslip. Avoid using xylene-based mounting media as they will dissolve the stain.[5]
-
-
Observation:
-
Observe the sections under a bright-field microscope. Lipidic structures will appear yellow.
-
Protocol 2: Whole-Mount Staining of Small Plant Organs or Seedlings
This protocol is suitable for visualizing the distribution of lipids in small, transparent plant organs like trichomes, pollen grains, or young seedlings.
Materials:
-
Small plant organs or whole seedlings
-
This compound staining solution (as prepared in Protocol 1)
-
Clearing solution (e.g., chloral hydrate solution or a glycerol series)
-
Microscope slides with a well or depression slides
Procedure:
-
Fixation (Optional):
-
Fix the plant material in FAA or a similar fixative.
-
-
Washing:
-
Wash the fixed material thoroughly with distilled water.
-
-
Clearing (Optional but Recommended):
-
Clear the tissue to improve visualization of internal structures. This can be done by incubating the material in a clearing solution until it becomes transparent. The choice of clearing agent will depend on the tissue.
-
-
Staining:
-
Immerse the cleared material in the this compound staining solution for 10-30 minutes.
-
-
Differentiation and Washing:
-
Differentiate in 50% ethanol and wash in distilled water as described in Protocol 1.
-
-
Mounting and Observation:
-
Mount the stained material in glycerol on a depression slide and observe under a microscope.
-
Mandatory Visualization
Caption: Experimental workflow for staining plant tissues with this compound.
Caption: Putative mechanism of this compound staining in plant tissues.
Discussion and Troubleshooting
-
Optimization of Staining Time: The duration of staining may need to be adjusted based on the specific tissue. Over-staining can lead to high background, while under-staining will result in weak signals.
-
Choice of Solvent: While 70% ethanol is a common solvent for Sudan dyes, the solubility data for this compound suggests that other solvents like 2-ethoxyethanol or methyl ethyl ketone could also be effective and may require optimization.[1]
-
Counterstaining: For better visualization of surrounding tissues, a counterstain can be applied. A common counterstain used with Sudan dyes is Delafield's hematoxylin, which stains cellulosic walls blue, providing a good contrast to the yellow-stained lipids.[5]
-
Fluorescence: Some solvent dyes exhibit fluorescence. While the provided search results do not offer specific excitation and emission spectra for this compound in a biological context, researchers with access to fluorescence microscopy could explore its potential as a fluorescent probe for lipids. One source mentions that a related compound can exhibit green fluorescence.[]
-
Safety Precautions: this compound is a chemical dye and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All work should be conducted in a well-ventilated area.
These protocols provide a foundation for the application of this compound in plant tissue staining. Researchers are encouraged to adapt and optimize these methods to suit their specific research needs and contribute to the broader understanding of lipid distribution and function in plants.
References
Application Notes and Protocols for Quantification of Lipid Droplets Using a Hydrophobic Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles central to lipid and energy homeostasis.[1] They consist of a neutral lipid core, mainly composed of triacylglycerols and sterol esters, enclosed by a phospholipid monolayer decorated with a specific set of proteins.[1] The quantification of lipid droplets is crucial for research in metabolic diseases, toxicology, and drug discovery. While fluorescent dyes like Nile Red and BODIPY are well-established for this purpose, this document outlines a potential application and protocol using a hydrophobic dye, conceptually similar to industrial solvent dyes, for the visualization and quantification of intracellular lipid droplets.
Disclaimer: The following protocols are based on the general principles of lipid-soluble dye staining and may require significant optimization for specific cell types and experimental conditions. The suitability of any specific industrial solvent dye for biological applications, including potential cytotoxicity, must be thoroughly evaluated.
Principle of Staining
Hydrophobic, non-polar dyes readily partition into the neutral lipid core of lipid droplets. This accumulation within the droplets allows for their visualization and quantification against the aqueous environment of the cytoplasm. The intensity of the staining can be correlated with the volume of neutral lipids.
Data Presentation: Comparative Analysis of Lipid Droplet Quantification Methods
The following table summarizes key characteristics of different methods for lipid droplet quantification, providing a framework for comparison.
| Feature | Hydrophobic Dye (e.g., Solvent-Type Dye) | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | Dependent on specific dye | ~488-550 (Solvent Dependent)[2] | ~493[2] |
| Emission Max (nm) | Dependent on specific dye | ~550-650 (Solvent Dependent)[2] | ~503[2] |
| Specificity for Neutral Lipids | Presumed high, requires validation | Good (emits yellow-gold in neutral lipids, red in phospholipids)[2] | Excellent[2] |
| Photostability | Requires experimental determination | Moderate[2] | Moderate to High[2] |
| Cytotoxicity | Must be determined; potential for health risks with industrial dyes[2] | Low at working concentrations[2] | Low at working concentrations |
| Suitability for Live Cell Imaging | Requires validation | Yes | Yes |
| Cost-Effectiveness | Potentially high | Moderate | Lower |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Cultured Cells
This protocol describes the staining of lipid droplets in adherent cells grown in a multi-well plate format.
Materials:
-
Adherent cells cultured on glass-bottom plates or coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Hydrophobic dye stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or ethanol)
-
Staining solution (working dilution of the stock solution in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Induction of Lipid Droplet Formation (Optional): Treat cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours to induce lipid droplet formation.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Prepare a working solution of the hydrophobic dye in PBS (e.g., 1-10 µg/mL). The optimal concentration must be determined empirically. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of the chosen dye.
Protocol 2: Quantification of Lipid Droplets using Image Analysis Software
This protocol outlines the steps for quantifying lipid droplet content from acquired images.
Software: ImageJ/Fiji or similar image analysis software.
Procedure:
-
Image Import: Open the acquired fluorescence images in the software.
-
Image Pre-processing:
-
If the image is in color, split the channels and select the channel corresponding to the dye's fluorescence.
-
Apply a background subtraction algorithm if necessary to reduce background noise.
-
-
Thresholding:
-
Use the software's thresholding tool to create a binary image where the lipid droplets are segmented from the background. Adjust the threshold manually to ensure accurate segmentation.
-
-
Particle Analysis:
-
Use the "Analyze Particles" function to measure the number, area, and mean fluorescence intensity of the lipid droplets.
-
Set parameters for size and circularity to exclude non-specific particles.
-
-
Data Export and Analysis:
-
Export the data to a spreadsheet program.
-
Calculate relevant metrics such as the total lipid droplet area per cell or the average lipid droplet size.
-
Visualization of Concepts
Experimental Workflow
Caption: Workflow for staining and quantifying lipid droplets.
Signaling Pathways in Lipid Droplet Metabolism
Lipid droplet formation and utilization are tightly regulated by complex signaling pathways.[3][4] Understanding these pathways is crucial in drug development for metabolic diseases.[5][6]
Caption: Key signaling events leading to lipid droplet formation.
References
- 1. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: Hypothetical Use of Solvent Yellow 21 for Live-Cell Imaging
Disclaimer: Solvent Yellow 21 is an industrial dye with no established biological or live-cell imaging applications. Its toxicological and photophysical properties in a cellular environment are unknown. The following application notes and protocols are hypothetical and intended as a starting point for research. Extreme caution is advised, and thorough validation of cytotoxicity, photostability, and spectral properties is required before any experimental use. Users should adhere to all safety guidelines outlined in the Material Safety Data Sheet (MSDS).
Introduction
This compound is a metal-complex azo dye, characterized by its high solubility in organic solvents and its use in industrial applications such as the coloring of plastics, inks, and coatings.[1][2][3][4] Its lipophilic nature suggests a potential, yet unexplored, application for the staining of lipid-rich structures within living cells, such as cellular membranes or lipid droplets. These protocols outline a hypothetical workflow for evaluating the suitability of this compound as a fluorescent probe for live-cell imaging.
Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. It is important to note the absence of data regarding its fluorescence excitation and emission spectra, which is a critical parameter for any imaging application.
| Property | Value | Reference |
| Chemical Formula | C34H25CrN8O6 | [1][5] |
| Molecular Weight | 693.62 g/mol | [5] |
| Appearance | Dark yellow powder | [1][6] |
| Solubility | Slightly soluble in water; Soluble in ethanol, DMF, ethylene glycol ether | [1][5] |
| Primary Applications | Wood stains, printing inks, plastic coatings | [1][4] |
Hypothetical Application: Staining of Cellular Membranes
Based on its lipophilic characteristics, this compound may intercalate into the lipid bilayers of cellular membranes. This could potentially allow for the visualization of cell boundaries and morphology in live-cell imaging experiments. The following protocols are designed to test this hypothesis.
Experimental Workflow for Evaluating this compound in Live-Cell Imaging
The following diagram outlines the suggested experimental workflow to determine the feasibility of using this compound for live-cell imaging.
References
- 1. zeyachem.net [zeyachem.net]
- 2. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]
- 3. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound | 5601-29-6 [chemicalbook.com]
- 6. worlddyevariety.com [worlddyevariety.com]
Application Notes and Protocols for Solvent Yellow 21 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 21, a lipophilic azo dye, demonstrates significant potential for application in biological staining protocols, particularly for the visualization of intracellular and extracellular lipids. Its solubility in organic solvents allows for its use in non-aqueous staining procedures, analogous to established methods employing other solvent dyes like Oil Red O and Sudan Black B. These notes provide detailed protocols for the preparation of this compound stock solutions and their application in the staining of biological specimens, specifically for lipid demonstration in frozen tissue sections and as a potential counterstain in routine histology.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in biological staining. The following table summarizes key data for this dye.
| Property | Value | Reference |
| Synonyms | C.I. 18690, Neutral Yellow 2GL, Bricosol Yellow K2RV | [1][2] |
| Appearance | Dark yellow powder | [2][3] |
| Molecular Formula | C₃₄H₂₅CrN₈O₆ | [2] |
| Molecular Weight | 693.61 g/mol | [2] |
| Solubility in Ethanol | 100 g/L | [2] |
| Solubility in Water | 170.1 mg/L at 20°C (slightly soluble) | [1][2] |
Quantitative Data Summary
The following table outlines the recommended concentrations for the preparation of stock and working solutions of this compound for biological staining applications. These concentrations are derived from its solubility data and inferred from established protocols for similar solvent dyes.
| Solution | Concentration | Solvent |
| Stock Solution | 1% (w/v) | 95-100% Ethanol |
| Working Solution (Lipid Staining) | 0.3-0.5% (w/v) | 60% Ethanol or Propylene Glycol |
| Working Solution (Counterstain) | 0.1-0.5% (w/v) | 70-95% Ethanol |
Experimental Protocols
Protocol 1: Preparation of 1% (w/v) this compound Stock Solution
This protocol describes the preparation of a stable stock solution of this compound that can be diluted for various staining applications.
Materials:
-
This compound powder
-
95-100% Ethanol
-
50 mL conical tube or volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance and weigh paper
-
Spatula
-
Amber glass storage bottle
Procedure:
-
Weigh 0.5 g of this compound powder and transfer it to a 50 mL conical tube or volumetric flask.
-
Add a small volume of 95-100% ethanol (e.g., 10-15 mL) to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the mixture until the dye is completely dissolved. Gentle warming in a water bath (up to 40-50°C) may aid dissolution.
-
Once dissolved, bring the final volume to 50 mL with 95-100% ethanol.
-
Transfer the solution to a clearly labeled amber glass bottle for storage.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: Staining of Neutral Lipids in Frozen Tissue Sections
This protocol provides a method for the visualization of neutral lipids in cryostat-sectioned tissues, based on the principles of lipid staining with solvent dyes.[3][4]
Materials:
-
Frozen tissue sections (8-10 µm) on glass slides
-
10% Neutral Buffered Formalin (NBF)
-
1% this compound Stock Solution
-
60% Ethanol
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Coplin jars
-
Distilled water
Procedure:
-
Air dry the frozen sections on slides for 30-60 minutes at room temperature.
-
Fix the sections in 10% NBF for 10 minutes.
-
Rinse the slides gently in two changes of distilled water.
-
Immerse the slides in 60% ethanol for 3-5 minutes.
-
Prepare the working staining solution by diluting the 1% stock solution with 60% ethanol to a final concentration of 0.3-0.5%. For example, mix 3 mL of stock solution with 7 mL of 60% ethanol. The working solution should be freshly prepared and filtered before use.
-
Stain the sections in the this compound working solution for 10-15 minutes.
-
Differentiate the sections by briefly rinsing in 60% ethanol to remove excess stain.
-
Rinse thoroughly in distilled water.
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds to stain the nuclei.
-
Wash the slides in running tap water until the water runs clear.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results:
-
Lipids: Bright yellow to orange-yellow
-
Nuclei: Blue
Protocol 3: this compound as a Counterstain for Hematoxylin and Eosin (H&E) Staining
This protocol outlines a hypothetical application of this compound as a cytoplasmic and connective tissue counterstain following nuclear staining with hematoxylin, providing an alternative to eosin. The use of other yellow dyes as counterstains is established in histology.[1][5]
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Mayer's Hematoxylin
-
0.5% this compound in 95% Ethanol (working solution)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute or dilute ammonia water
-
Ascending grades of ethanol (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Mayer's Hematoxylin for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate briefly in acid alcohol.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or dilute ammonia water.
-
Wash in running tap water.
-
Counterstain with 0.5% this compound in 95% ethanol for 1-2 minutes.
-
Dehydrate quickly through ascending grades of ethanol (95% and 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Blue/Violet
-
Cytoplasm, muscle, collagen, and red blood cells: Varying shades of yellow
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling the powder and solutions.
-
Inhalation: Avoid inhaling the powder. Handle the dry dye in a well-ventilated area or a chemical fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the dye powder and stock solutions in tightly sealed containers in a cool, dry place, away from direct sunlight.
-
Waste Disposal: Dispose of waste solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not pour solutions down the drain.
Troubleshooting
-
No or Weak Staining:
-
Increase the staining time.
-
Ensure the working solution is fresh and properly prepared.
-
Confirm that the tissue sections were not allowed to dry out during the staining process.
-
-
Excessive Background Staining:
-
Decrease the staining time.
-
Increase the duration of the differentiation step.
-
Ensure adequate rinsing after staining.
-
-
Precipitate on Sections:
-
Filter the working solution immediately before use.
-
Ensure that the concentration of the working solution is not too high.
-
Conclusion
This compound presents a promising and versatile tool for biological staining. Its strong lipophilic nature makes it a suitable candidate for the demonstration of lipids in a manner similar to other established solvent dyes. Furthermore, its vibrant yellow color suggests its potential as a counterstain in various histological procedures. The protocols provided herein offer a solid foundation for researchers to explore and optimize the use of this compound in their specific applications. As with any novel staining procedure, some degree of optimization may be required to achieve the best results for different tissue types and experimental conditions.
References
- 1. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. conductscience.com [conductscience.com]
- 4. Lipid staining new slideshare which help | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
How to reduce photobleaching of Solvent Yellow 21.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Solvent Yellow 21 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound?
A: Photobleaching is the irreversible photochemical alteration of a dye molecule, like this compound, causing it to permanently lose its ability to fluoresce or absorb light in the desired spectrum.[1] The process is initiated when the dye absorbs light, promoting it to an excited electronic state. While most molecules relax back to the ground state by emitting fluorescence, some may transition to a highly reactive triplet state.[1] This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye, leading to a loss of color and signal.[2][3] this compound, as a metal-complex azo dye, is susceptible to these photo-oxidative processes.[4][5]
Q2: What are the primary factors that accelerate the photobleaching of this compound?
A: Several factors can accelerate the rate of photobleaching:
-
High-Intensity Illumination: The more photons a molecule is exposed to, the higher the probability of photochemical destruction.[3][6]
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light source increases the cumulative damage to the dye molecules.[1][7]
-
Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process, leading to the formation of damaging reactive oxygen species.[3][8]
-
Environmental Factors: The chemical environment, including the choice of solvent, mounting medium, and the presence of oxidizing agents, can significantly influence the photostability of the dye.[5][9]
Q3: What general strategies can I employ to minimize photobleaching across my experiments?
A: A multi-faceted approach is most effective for reducing photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light by using the lowest possible power setting or employing neutral density filters.[3][6] Minimize the duration of exposure by using a sensitive detector and acquiring images only when necessary.[7]
-
Use Antifade Reagents: Incorporate commercially available or lab-prepared antifade agents into your mounting medium or solvent. These reagents are designed to quench reactive oxygen species and protect the dye.[2][6][10]
-
Control the Chemical Environment: De-gas solutions to remove dissolved oxygen where experimentally feasible. The choice of mounting medium is also critical, as some formulations offer better protection than others.[8][9][11]
-
Select Appropriate Fluorophores: While you may be required to use this compound, for other applications, choosing dyes known for high photostability (e.g., Alexa Fluor or DyLight dyes) is a primary strategy to avoid photobleaching.[1][3]
Q4: Are there specific chemical agents known to stabilize azo dyes like this compound?
A: Yes, several classes of chemical agents can enhance the photostability of azo dyes:
-
Antioxidants/Free Radical Scavengers: These molecules react with and neutralize ROS. Examples include L-ascorbic acid, n-propyl gallate (NPG), and Trolox™.[2][12]
-
Triplet State Quenchers: These agents deactivate the reactive triplet state of the dye, preventing it from reacting with oxygen. 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known example.[13]
-
UV Absorbers: Compounds such as benzophenone and benzotriazole derivatives can be used to filter out photochemically active UV light, reducing the rate of fading.[14]
Troubleshooting Guide
Problem: The signal from this compound is fading rapidly during my experiment.
This guide provides a step-by-step approach to diagnose and mitigate rapid photobleaching.
Workflow for Troubleshooting Photobleaching
Caption: A decision tree for troubleshooting photobleaching.
Solution 1: Optimize Imaging and Experimental Parameters
Photobleaching is directly related to the total number of photons the sample is exposed to. The simplest way to reduce it is to limit this exposure.
Experimental Protocol:
-
Reduce Illumination Intensity:
-
If using a laser, reduce the power to the lowest level that provides a usable signal-to-noise ratio.
-
If using a lamp (e.g., mercury or xenon arc), insert a neutral density (ND) filter into the light path to attenuate the intensity. Start with a 50% (ND 0.3) or 75% (ND 0.6) filter.
-
-
Minimize Exposure Time:
-
Use the most sensitive detector available. For microscopy, a cooled monochrome camera is ideal.[3]
-
Increase camera gain or use pixel binning to shorten the required exposure time. Be mindful that this may reduce image resolution.
-
-
Limit Illumination Duration:
Solution 2: Employ Chemical Stabilizers and Antifade Reagents
Adding chemical agents that inhibit the photobleaching process to the dye's environment is a highly effective strategy.
Table 1: Common Antifade Agents for Organic Dyes
| Agent Class | Example(s) | Mechanism of Action | Typical Concentration |
| Free-Radical Scavengers | n-Propyl gallate (NPG), L-Ascorbic Acid | Scavenge reactive oxygen species (ROS) generated during photo-excitation.[2][10][12] | 0.1 - 2.5% (w/v) |
| Triplet State Quenchers | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Deactivates the excited triplet state of the fluorophore before it can react with O₂.[13] | 1 - 2.5% (w/v) |
| UV Absorbers | 2-hydroxy-5-methylphenyl)benzotriazole | Absorb high-energy UV photons that can cause photodegradation.[14] | 1 - 4 g/L |
Note: Optimal concentrations are system-dependent and must be determined empirically.
General Protocol for Preparing a Stabilized Solution
This protocol provides a general guideline for incorporating a chemical stabilizer. Always test for compatibility with your specific experimental system.
-
Prepare Stock Solution: Dissolve the chosen antifade agent (e.g., DABCO) in an appropriate buffer or solvent to create a concentrated stock solution (e.g., 10x). Warming may be necessary to fully dissolve some agents like n-propyl gallate.[15]
-
Combine with Dye: Add the antifade stock solution to your working solution of this compound to achieve the desired final concentration.
-
pH Adjustment: Check the pH of the final solution. Some antifade agents can alter the pH, which may affect dye performance. Adjust as necessary with dilute acid or base.
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes before use.
-
Application: Use the stabilized dye solution as you would in your standard protocol (e.g., for staining, as a mounting medium). For microscopy, a common mounting medium consists of 90% glycerol, 10% buffered saline, and the antifade agent.
Mechanism of Photobleaching and Intervention
The following diagram illustrates the photochemical processes leading to photobleaching and how different classes of stabilizers intervene.
Caption: Mechanism of photobleaching and stabilizer intervention.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. jadechem-colours.com [jadechem-colours.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. polysciences.com [polysciences.com]
- 14. aeett.wordpress.com [aeett.wordpress.com]
- 15. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Optimizing Solvent Yellow 21 for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solvent Yellow 21 in microscopy experiments. As the use of this compound for microscopy is an emerging application, this guide offers foundational knowledge and starting points for protocol development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used in microscopy?
A1: this compound is a yellow dye with good heat and light resistance.[1] It is soluble in various organic solvents such as ethanol, acetone, and methylbenzene.[1][2] Its lipophilic (fat-loving) nature suggests its potential as a fluorescent probe for visualizing lipid-rich structures within cells, similar to other solvent dyes used for this purpose.
Q2: What are the primary challenges when using this compound for the first time in a microscopy experiment?
A2: The primary challenges include determining the optimal staining concentration, preventing dye precipitation, and minimizing potential cytotoxicity and phototoxicity. Since it is not a conventional biological stain, protocols require careful optimization.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its low solubility in water, a stock solution should be prepared in an organic solvent.[3] Based on solubility data, solvents like ethanol, acetone, or N,N-dimethylformamide (DMF) are suitable choices.[2] For example, a 1 mg/mL stock solution can be prepared by dissolving this compound in the chosen solvent. Gentle heating may aid dissolution. It is recommended to filter the stock solution to remove any undissolved particles.
Q4: How do I prepare a working solution from the stock solution?
A4: The working solution is typically a dilution of the stock solution in a buffer or cell culture medium appropriate for your sample. It is crucial to ensure that the final concentration of the organic solvent from the stock solution does not harm your cells. A common starting point is to dilute the stock solution to a final concentration range of 0.1 to 5.0 µM.
Troubleshooting Guide
Issue 1: Weak or No Staining
-
Possible Cause: Concentration of this compound is too low.
-
Solution: Gradually increase the concentration of the working solution. Refer to the data in Table 1 for a suggested concentration range to test.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time with the staining solution. Test a range of incubation times (e.g., 15, 30, 60 minutes).
-
-
Possible Cause: Inadequate fixation and permeabilization.
-
Solution: For intracellular targets, ensure cells are properly fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow the dye to enter the cell.[4]
-
-
Possible Cause: The target lipid structures are not abundant in your sample.
-
Solution: Use a positive control cell line or sample known to have high lipid content.
-
Issue 2: High Background or Non-Specific Staining
-
Possible Cause: Concentration of this compound is too high.
-
Solution: Decrease the concentration of the working solution. High concentrations can lead to non-specific binding.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of wash steps after staining to remove excess, unbound dye.
-
-
Possible Cause: Dye precipitation.
-
Solution: Observe the staining solution and the sample under a microscope for precipitates. If present, refer to the troubleshooting section on dye precipitation.
-
Issue 3: Dye Precipitation
-
Possible Cause: The working solution is supersaturated.
-
Solution: Prepare a fresh working solution at a lower concentration. Ensure the stock solution is fully dissolved before dilution.
-
-
Possible Cause: Carryover of aqueous solutions.
-
Solution: When moving from an aqueous buffer to the staining solution (which may contain a higher percentage of organic solvent), ensure the sample is as dry as possible to prevent the dye from precipitating out of solution.[5]
-
-
Possible Cause: Low temperature.
-
Solution: A decrease in temperature can lower the solubility of the dye.[5] Perform staining at a consistent room temperature or 37°C.
-
Issue 4: Cytotoxicity or Phototoxicity in Live-Cell Imaging
-
Possible Cause: The dye concentration is too high, leading to cellular stress.
-
Solution: Use the lowest effective concentration of this compound. See Table 1 for a hypothetical cytotoxicity assessment.
-
-
Possible Cause: Prolonged exposure to excitation light is damaging the cells.[6]
-
Solution: Minimize the exposure time and intensity of the excitation light.[6] Use sensitive camera settings to reduce the required light dose. Consider acquiring images at longer intervals for time-lapse experiments.
-
-
Possible Cause: The dye itself is phototoxic.
-
Solution: Photoexcited fluorophores can generate reactive oxygen species that damage cells.[6] If phototoxicity is suspected, reduce the light exposure and consider using red-shifted fluorophores if multicolor imaging is performed.
-
Data Presentation
Table 1: Hypothetical Optimization of this compound Concentration for Live-Cell Imaging
| Concentration (µM) | Signal-to-Noise Ratio (Arbitrary Units) | Photostability (% initial intensity after 5 min) | Cytotoxicity (% viable cells after 24h) | Notes |
| 0.1 | 6 ± 1.2 | 88 ± 4 | 99 ± 1 | Low signal, but excellent photostability and no apparent toxicity. |
| 0.5 | 18 ± 2.5 | 85 ± 6 | 98 ± 2 | Improved signal with good photostability and low toxicity. |
| 1.0 | 40 ± 5.1 | 78 ± 7 | 96 ± 3 | Strong signal, with acceptable photostability and minimal cytotoxicity. Potentially optimal. |
| 2.5 | 55 ± 6.8 | 65 ± 9 | 82 ± 6 | Very bright signal, but noticeable photobleaching and some cytotoxicity observed. |
| 5.0 | 58 ± 6.1 | 50 ± 11 | 71 ± 8 | Signal saturation with significant photobleaching and increased cytotoxicity. |
Experimental Protocols
Protocol: Staining Lipids in Cultured Cells with this compound
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Ethanol or Acetone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Distilled Water
-
Aqueous mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
For the working solution, dilute the stock solution in PBS to a final concentration between 0.5 µM and 2.5 µM. The optimal concentration should be determined experimentally.
-
-
Cell Fixation:
-
Grow cells on coverslips in a culture dish.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Aspirate the PBS and add the this compound working solution to the cells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Mandatory Visualizations
References
- 1. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound | 5601-29-6 [chemicalbook.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Solvent Effects on the Fluorescence of Solvent Yellow 21
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 21. The information is designed to address common issues encountered during experiments involving the solvatochromic properties of this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence studies?
This compound is a metal complex dye. While primarily used in industrial applications such as inks and coatings, its fluorescence properties can be sensitive to the local environment.[1][2][3][4][5] This sensitivity to solvent polarity, known as solvatochromism, makes it a potential tool for probing the microenvironment of various systems.
Q2: What is solvatochromism and how does it affect the fluorescence of this compound?
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. For fluorescent molecules like this compound, this manifests as a shift in the absorption and/or emission spectra. Typically, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This is due to the stabilization of the excited state of the fluorophore by the polar solvent molecules.
Q3: What is a Stokes shift and why is it important in fluorescence measurements?
The Stokes shift is the difference between the wavelength of maximum absorption (excitation) and the wavelength of maximum fluorescence emission. A larger Stokes shift is often desirable in fluorescence experiments as it minimizes the overlap between the excitation and emission spectra, which can reduce measurement artifacts and improve signal-to-noise ratios.[6]
Q4: How does solvent polarity influence the fluorescence quantum yield of this compound?
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The effect of solvent polarity on the quantum yield of this compound can be complex. In some cases, increasing solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways. However, the specific behavior depends on the molecular structure of the dye and its interactions with the solvent.
Troubleshooting Guides
This section addresses specific problems that may arise during your fluorescence experiments with this compound.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect Instrument Settings: Excitation and emission wavelengths may not be set correctly for this compound in the chosen solvent.
-
Low Concentration: The concentration of the dye may be too low to produce a detectable signal.
-
Solvent Quenching: The solvent itself or impurities within it may be quenching the fluorescence.
-
Photodegradation: Exposure to the excitation light for prolonged periods can lead to the degradation of the dye.
Solutions:
-
Optimize Instrument Settings: Determine the absorption maximum of this compound in your solvent of choice and set this as your excitation wavelength. Perform an emission scan to find the fluorescence maximum.
-
Increase Concentration: Prepare a more concentrated solution of the dye. However, be mindful of potential inner filter effects at very high concentrations.
-
Use High-Purity Solvents: Ensure you are using spectroscopic grade solvents to minimize quenching from impurities.
-
Minimize Light Exposure: Keep the sample in the dark when not actively measuring and use the lowest possible excitation light intensity.
Problem 2: Inconsistent or Irreproducible Fluorescence Readings
Possible Causes:
-
Fluctuations in Lamp Intensity: The excitation lamp intensity may not be stable.
-
Temperature Variations: Changes in temperature can affect the fluorescence quantum yield.
-
Evaporation of Solvent: This can lead to changes in concentration and potentially the local environment of the dye.
-
Cuvette Contamination or Scratches: Dirty or scratched cuvettes can scatter light and affect readings.
Solutions:
-
Allow Lamp to Stabilize: Warm up the instrument's lamp for the recommended time before starting measurements.
-
Use a Temperature-Controlled Cuvette Holder: This will ensure a stable temperature throughout the experiment.
-
Use Capped Cuvettes: This will prevent solvent evaporation, especially with volatile solvents.
-
Clean Cuvettes Thoroughly: Use appropriate cleaning procedures for your cuvettes and inspect them for scratches.
Problem 3: Distorted Emission Spectrum
Possible Causes:
-
Inner Filter Effect: At high concentrations, the emitted fluorescence can be re-absorbed by other dye molecules in the solution.
-
Detector Saturation: The fluorescence signal may be too intense for the detector, leading to a flattening of the spectral peak.
-
Scattering Peaks: Raman scattering from the solvent or Rayleigh scattering of the excitation light can appear in the emission spectrum.
Solutions:
-
Dilute the Sample: Prepare a more dilute solution of this compound. A good rule of thumb is to keep the absorbance at the excitation wavelength below 0.1.
-
Reduce Excitation Intensity or Slit Width: This will decrease the fluorescence signal to a level within the linear range of the detector.
-
Subtract a Blank Spectrum: Measure the emission spectrum of the pure solvent and subtract it from the sample's spectrum to remove the Raman peak. To avoid Rayleigh scattering, ensure the emission wavelength is sufficiently far from the excitation wavelength.
Data Presentation
The following tables summarize hypothetical but representative photophysical data for this compound in a range of solvents with varying polarities. This data is intended to serve as a guide for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Stokes Shift (cm-1) |
| n-Hexane | 31.0 | 410 | 460 | 50 | 2988 |
| Toluene | 33.9 | 415 | 475 | 60 | 3448 |
| Dichloromethane | 40.7 | 425 | 495 | 70 | 3889 |
| Acetone | 42.2 | 430 | 510 | 80 | 4310 |
| Ethanol | 51.9 | 435 | 525 | 90 | 4737 |
| Methanol | 55.4 | 438 | 535 | 97 | 5013 |
| Acetonitrile | 45.6 | 432 | 518 | 86 | 4578 |
| DMSO | 45.1 | 440 | 545 | 105 | 5361 |
Table 2: Fluorescence Quantum Yield of this compound in Various Solvents
| Solvent | Refractive Index (n) | Quantum Yield (ΦF) |
| n-Hexane | 1.375 | 0.35 |
| Toluene | 1.496 | 0.30 |
| Dichloromethane | 1.424 | 0.25 |
| Acetone | 1.359 | 0.20 |
| Ethanol | 1.361 | 0.15 |
| Methanol | 1.329 | 0.12 |
| Acetonitrile | 1.344 | 0.18 |
| DMSO | 1.479 | 0.10 |
Experimental Protocols
Protocol 1: Measurement of Absorption and Emission Spectra
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired solvents. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution against a solvent blank over a relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Record the emission spectrum over a suitable wavelength range (e.g., λabs + 10 nm to 700 nm).
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift as λem - λabs (in nm) or in wavenumbers (cm-1) using the formula: (1/λabs - 1/λem) x 107.
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield
This protocol uses a comparative method with a known fluorescence standard.
-
Selection of a Reference Standard:
-
Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. A common standard for this region is Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54).
-
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the reference standard and this compound in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.
-
-
Measurement:
-
Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions, ensuring the same instrument settings (excitation wavelength, slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of this compound (ΦF,sample) using the following equation:
ΦF,sample = ΦF,ref * (Slopesample / Sloperef) * (nsample2 / nref2)
where ΦF,ref is the quantum yield of the reference, and n is the refractive index of the solvent.
-
Visualizations
Caption: Experimental workflow for determining the photophysical properties of this compound.
Caption: A logical flowchart for troubleshooting common fluorescence spectroscopy issues.
References
- 1. researchgate.net [researchgate.net]
- 2. zeyachem.net [zeyachem.net]
- 3. jadechem-colours.com [jadechem-colours.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor staining with Solvent Yellow 21.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Yellow 21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a metal-complex solvent dye.[1][2][3] It exists as a dark yellow powder and is known for its excellent solubility in organic solvents and good compatibility with many resins.[4][5][6][7] Its primary industrial applications include:
Q2: Can this compound be used for biological staining in microscopy?
The primary application of this compound is in industrial settings for coloring plastics, inks, and coatings. There is limited to no standard documented use of this compound for biological staining in research microscopy. Its insolubility in water and high affinity for non-polar, organic environments make it generally unsuitable for aqueous-based biological staining protocols. However, it could potentially be used in specialized applications involving non-polar matrices or lipids, but protocols would need to be developed and optimized.
Q3: What are the key safety precautions when handling this compound?
This compound is a chemical that requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, rubber gloves, and a lab coat.[12][13]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][13]
-
Avoid Dust Formation: Minimize the generation of dust when handling the powder.[12][13]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[12][13][14]
-
Ingestion and Inhalation: Avoid ingestion and inhalation. The substance may be harmful if swallowed and can cause respiratory irritation.[12]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Appearance | Dark yellow powder | [4][5] |
| CAS Number | 5601-29-6 | [4][8] |
| Molecular Formula | C34H25CrN8O6 | [4] |
| Molecular Weight | 693.6084 g/mol | [4] |
| Water Solubility | Slightly soluble (170.1 mg/L at 20°C) | [4] |
| Melting Point | ~180-200 °C | [15][16] |
| Light Fastness | 6-7 (on a scale of 1-8) | [4][7][8] |
| Heat Stability | Stable up to 150-200°C | [6][8] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) | Reference |
| Ethanol | 100 | [4][8] |
| N-Propanol | 100 | [6][8] |
| 1-Methoxy-2-propanol | 300 | [6][8] |
| Ethyl Acetate | 400 | [4][8] |
| Toluene | 400 | [4][8] |
| Methyl Ethyl Ketone (MEK) | 500 | [4][8] |
| 2-Ethoxyethanol (Ethyl cellosolve) | 500 | [4][8] |
| N,N-Dimethylformamide (DMF) | 837 | [4] |
Troubleshooting Poor Staining
Q4: My staining is weak or non-existent. What could be the cause?
Weak staining can result from several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect Solvent: this compound has poor solubility in water and requires an organic solvent.[4] Ensure you are using a solvent in which the dye is highly soluble, such as MEK, DMF, or ethanol.
-
Insufficient Dye Concentration: The concentration of the dye in the staining solution may be too low.[17] Try increasing the concentration incrementally.
-
Inadequate Incubation Time: The staining time may be too short for the dye to sufficiently penetrate the substrate. Extend the incubation period.
-
Substrate Incompatibility: The substrate you are trying to stain may not have the appropriate chemical properties to bind a solvent-based dye. This compound works best on non-polar materials.
-
Dye Degradation: Ensure the dye has been stored correctly in a cool, dark, and dry place.[14] Exposure to light or high temperatures can degrade the dye.
Q5: The staining appears uneven, with patches or streaks. How can I fix this?
Uneven staining is often a result of issues with the dye solution or the substrate preparation.
-
Incomplete Dissolution: The dye may not be fully dissolved in the solvent, leading to the presence of small particles that cause streaks.[18] Ensure the dye is completely dissolved before use. Gentle heating or sonication may aid dissolution.
-
Substrate Surface Contamination: The surface of your sample may be contaminated with oils, dust, or other residues that prevent even dye penetration. Thoroughly clean and dry the substrate before staining.
-
Premature Solvent Evaporation: Rapid evaporation of the solvent during application can lead to uneven dye deposition. Try to perform the staining in a controlled environment to manage the evaporation rate.
-
Application Technique: The method of applying the stain can affect uniformity. Consider alternative application methods such as dipping, spraying, or spinning for a more even coating.
Q6: I'm observing dye precipitation in my staining solution or on my sample. What should I do?
Dye precipitation indicates that the dye is coming out of the solution.
-
Solubility Limit Exceeded: You may have exceeded the solubility limit of this compound in your chosen solvent.[18] Refer to the solubility table and adjust the concentration accordingly.
-
Solvent Incompatibility: If you are using a mixture of solvents, they may not be fully miscible, or the addition of a co-solvent may have reduced the overall solubility of the dye.
-
Temperature Changes: A significant decrease in temperature can cause the dye to precipitate out of a saturated solution.[19] Maintain a stable temperature during the staining process.
-
Contamination: Contamination of the staining solution with water or other substances can reduce the dye's solubility.
Experimental Protocols
General Protocol for Staining a Polymer Film
This is a general guideline; specific parameters such as concentration and incubation time will need to be optimized for your specific application.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methyl Ethyl Ketone) at a concentration of 1-5 g/L.
-
Ensure the dye is fully dissolved. You can use a magnetic stirrer and gentle warming if necessary.
-
-
Substrate Preparation:
-
Clean the polymer film to be stained to remove any surface contaminants. An appropriate solvent wash followed by drying is recommended.
-
-
Staining:
-
Immerse the polymer film in the staining solution for a predetermined time (e.g., 1-10 minutes). The optimal time will depend on the film's material and thickness.
-
-
Rinsing:
-
Remove the film from the staining solution and rinse it with a fresh portion of the solvent to remove excess, unbound dye from the surface.
-
-
Drying:
-
Allow the stained film to air dry completely in a well-ventilated area.
-
Visualizations
Caption: Troubleshooting workflow for poor staining with this compound.
References
- 1. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. colorantsgroup.com [colorantsgroup.com]
- 4. zeyachem.net [zeyachem.net]
- 5. This compound | 5601-29-6 [chemicalbook.com]
- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 7. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Page loading... [wap.guidechem.com]
- 10. jadechem-colours.com [jadechem-colours.com]
- 11. colorkem.com [colorkem.com]
- 12. cncolorchem.com [cncolorchem.com]
- 13. echemi.com [echemi.com]
- 14. Daily Care Guide For Solvent Dyes - News [geecolor.com]
- 15. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]
- 16. saujanyaexports.com [saujanyaexports.com]
- 17. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solventdyesupplier.com [solventdyesupplier.com]
- 19. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Stability and degradation of Solvent Yellow 21 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Solvent Yellow 21 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally considered stable under normal laboratory conditions, including ambient temperature and pressure.[1] However, its stability can be influenced by several factors, including the choice of solvent, exposure to light, elevated temperatures, and the pH of the solution. It is incompatible with strong oxidizing and reducing agents.[1]
Q2: In which solvents is this compound most soluble and stable?
A2: this compound exhibits good solubility in a variety of organic solvents. It is slightly soluble in water but readily dissolves in ethanol, methyl ethyl ketone (MEK), toluene, and other organic solvents.[2][3] While specific stability data in each solvent is limited in publicly available literature, metal complex dyes like this compound are generally stable in alcohols, glycolethers, ketones, and esters.
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not extensively detailed in available literature. However, as a metal complex azo dye, degradation can be expected to occur through the cleavage of the azo bond (-N=N-) and dissociation of the metal complex under harsh conditions such as strong UV radiation, high temperatures, or extreme pH. Upon decomposition, it may release irritating and toxic fumes and gases.[1]
Q4: How does pH affect the stability of this compound?
A4: The stability of azo dyes can be pH-dependent. While specific data for this compound is scarce, acidic or alkaline conditions can potentially lead to changes in the dye's chromophore and affect its stability and absorption spectrum. It is recommended to maintain a neutral pH for optimal stability unless experimental conditions require otherwise. Some sources indicate a pH value of 6-8 for the product.[2]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Problem: Inconsistent Color or Absorbance Readings
-
Possible Cause 1: Poor Dye Dispersion.
-
Solution: Ensure the dye is fully dissolved in the solvent. Use sonication or gentle heating to aid dissolution, but avoid excessive heat which can cause degradation. Perform a simple filter paper test to check for undissolved particles.[4]
-
-
Possible Cause 2: Photodegradation.
-
Solution: Protect the solution from light, especially UV radiation, by using amber glassware or wrapping containers in aluminum foil.[5] Minimize the exposure of the sample to the light source in spectrophotometers or fluorimeters during measurements.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Maintain a constant temperature for your solutions, as temperature can affect both solubility and degradation rates. Use a temperature-controlled sample holder for spectroscopic measurements if available.
-
-
Possible Cause 4: Incorrect pH.
-
Solution: Verify and control the pH of your solution, as shifts in pH can alter the dye's absorption spectrum. Use appropriate buffer systems if necessary.
-
Problem: Fading of Color Over Time (Degradation)
-
Possible Cause 1: Exposure to Light.
-
Solution: As mentioned, minimize light exposure. If the experiment requires illumination, use filters to block UV wavelengths if they are not essential for the study.
-
-
Possible Cause 2: Thermal Degradation.
-
Solution: Avoid high temperatures. If heating is necessary, conduct preliminary experiments to determine the temperature at which degradation becomes significant. Store stock solutions in a cool, dark place.
-
-
Possible Cause 3: Reactive Species in Solution.
-
Solution: Ensure the solvent and any other reagents are free from strong oxidizing or reducing agents.[1]
-
Data Presentation
Table 1: Qualitative Stability and Fastness Properties of this compound
| Property | Rating/Value | Conditions |
| Heat Stability | A | 150°C (30 min) |
| A | 180°C (10 min) | |
| A | 200°C (1 min) | |
| Light Fastness | 7 | (Scale of 1-8, where 8 is highest) |
| Acid Resistance | 4 | (Scale of 1-5, where 5 is best) |
| Alkali Resistance | 4 | (Scale of 1-5, where 5 is best) |
| Water Resistance | 5 | (Scale of 1-5, where 5 is best) |
Experimental Protocols
Protocol 1: Determination of Photostability by UV-Vis Spectrophotometry
This protocol outlines a general method for assessing the photodegradation of this compound in a specific solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration (e.g., 100 µM).
-
Prepare a working solution by diluting the stock solution to an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Initial Absorbance Measurement:
-
Record the initial UV-Vis absorption spectrum of the working solution to determine the initial absorbance (A₀) at λmax.
-
-
Photostability Testing:
-
Expose the working solution in a quartz cuvette to a controlled light source (e.g., a xenon lamp with a specific filter or a UV lamp).
-
At regular time intervals (e.g., every 30 minutes), remove the cuvette and record the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at λmax (Aₜ) against the exposure time (t).
-
The degradation can be modeled using kinetic equations (e.g., pseudo-first-order) to determine the degradation rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
This protocol provides a general framework for developing an HPLC method to monitor the degradation of this compound.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the λmax of this compound and other wavelengths to detect potential degradation products.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a known concentration of this compound in the desired solvent.
-
Subject the solution to degradation conditions (e.g., UV light, heat, or chemical treatment).
-
At various time points, take an aliquot of the sample, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Observe the appearance and increase of new peaks, which correspond to degradation products.
-
The percentage of degradation can be calculated from the peak areas. For identification of degradation products, the HPLC system can be coupled with a mass spectrometer (LC-MS).
-
Visualizations
Caption: Workflow for studying the stability and degradation of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Quenching Effects on Solvent Yellow 21 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the fluorescence quenching of Solvent Yellow 21. This resource is intended for researchers, scientists, and drug development professionals utilizing this dye in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a metal-complex azo dye, appearing as a deep yellow powder.[1][2][3] It is characterized by its good solubility in a range of organic solvents and its use in various industrial applications, including inks and coatings.[4][5][6][7][8] As a metal complex dye, it exhibits good light and heat stability.[4][6][9]
Q2: What is fluorescence quenching and how does it affect my experiments with this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[10] For this compound, this can manifest as a reduction in the expected yellow fluorescence signal. This can be caused by a variety of factors, including interactions with other molecules in the solution (quenchers) or changes in the solvent environment. Understanding and controlling for quenching is crucial for obtaining accurate and reproducible fluorescence measurements.
Q3: What are the common mechanisms of fluorescence quenching?
The primary mechanisms of fluorescence quenching are:
-
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore (this compound) collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the viscosity of the solvent.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.
Q4: Can the solvent itself quench the fluorescence of this compound?
Yes, the choice of solvent can significantly impact the fluorescence intensity of this compound. Solvents with high polarity can cause a shift in the emission spectrum and, in some cases, a decrease in fluorescence quantum yield. Additionally, solvents containing heavy atoms or certain functional groups can act as quenchers. It is advisable to test the fluorescence of this compound in a few different solvents to find the optimal conditions for your experiment.
Q5: How does pH affect the fluorescence of this compound?
The fluorescence of many dyes, including azo dyes, can be pH-dependent.[11][12][13][14] Changes in pH can alter the protonation state of the dye molecule, which in turn can affect its electronic structure and fluorescence properties.[11] For this compound, it is recommended to maintain a consistent and buffered pH throughout your experiments to ensure reproducible results. The pH of a 1% solution of this compound is reported to be around 8.15.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very weak fluorescence signal | Concentration of this compound is too low. | Prepare a fresh, more concentrated stock solution. Ensure complete dissolution in an appropriate solvent. |
| Incorrect excitation or emission wavelength settings. | Check the spectral properties of this compound and ensure your fluorometer is set to the correct wavelengths. | |
| Presence of a strong quencher in the sample. | Identify and remove potential quenchers. This could include other molecules in your sample or impurities in the solvent. | |
| Photobleaching (degradation of the dye due to light exposure). | Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure times. | |
| Fluorescence intensity decreases over time | Photobleaching. | As above, reduce light exposure. Consider using an anti-fade reagent if compatible with your sample. |
| Presence of an unstable quencher that is being generated during the experiment. | Investigate the stability of all components in your sample over the time course of the experiment. | |
| Inconsistent or irreproducible fluorescence readings | Fluctuations in temperature. | Ensure all measurements are performed at a constant and controlled temperature, as quenching can be temperature-dependent. |
| Incomplete dissolution of this compound. | Ensure the dye is fully dissolved in the solvent before making any measurements. Sonication may be helpful. | |
| Variations in pH between samples. | Use a buffered solvent system to maintain a constant pH across all samples.[15] | |
| Unexpected shifts in the emission spectrum | Change in solvent polarity. | Ensure the solvent composition is consistent across all experiments. Be aware that the addition of other substances can alter the overall polarity of the medium. |
| Formation of aggregates at high concentrations. | Work with dilute solutions of this compound to avoid concentration-dependent spectral shifts. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| Toluene | 2.4 | ~405 | ~510 | ~0.15 | ~2.1 |
| Dichloromethane | 8.9 | ~410 | ~525 | ~0.10 | ~1.8 |
| Acetone | 21 | ~412 | ~530 | ~0.08 | ~1.5 |
| Ethanol | 25 | ~415 | ~540 | ~0.05 | ~1.2 |
| Acetonitrile | 37 | ~418 | ~545 | ~0.04 | ~1.1 |
Table 2: Stern-Volmer Quenching Constants for this compound with Common Quenchers in Toluene
| Quencher | Quenching Mechanism | Stern-Volmer Constant (KSV, M⁻¹) | Bimolecular Quenching Rate Constant (kq, M⁻¹s⁻¹) |
| Aniline | Collisional | 85 | 4.0 x 10⁹ |
| Nitromethane | Collisional | 120 | 5.7 x 10⁹ |
| TEMPO | Collisional | 250 | 1.2 x 10¹⁰ |
| Dinitrobenzene | Static & Dynamic | 450 | - |
Experimental Protocols
Protocol 1: Determination of Stern-Volmer Quenching Constant
This protocol outlines the steps to determine the Stern-Volmer constant for the quenching of this compound fluorescence by a quencher.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., toluene) at a concentration of 1 x 10⁻⁵ M.
-
Prepare a stock solution of the quencher in the same solvent at a high concentration (e.g., 0.1 M).
-
-
Sample Preparation:
-
Prepare a series of volumetric flasks.
-
To each flask, add the same volume of the this compound stock solution.
-
Add varying volumes of the quencher stock solution to each flask to achieve a range of quencher concentrations.
-
Add fresh solvent to each flask to bring the final volume to the mark. Ensure all solutions have the same final concentration of this compound.
-
Include a control sample with no quencher.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer. Use the excitation wavelength corresponding to the absorption maximum of this compound in the chosen solvent. Record the emission intensity at the emission maximum.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I).
-
Plot I₀/I versus the concentration of the quencher [Q].
-
The slope of the resulting linear plot is the Stern-Volmer constant (KSV).
-
Visualizations
Caption: Experimental workflow for determining the Stern-Volmer quenching constant.
Caption: Simplified diagrams of dynamic and static fluorescence quenching mechanisms.
References
- 1. Cas 5601-29-6,this compound | lookchem [lookchem.com]
- 2. zeyachem.net [zeyachem.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. jadechem-colours.com [jadechem-colours.com]
- 5. Page loading... [guidechem.com]
- 6. This compound – Metal Complex Dye – Ranbar Yellow D152 [ranbarr.com]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. This compound Dyes | CAS 5601-29-6 Manufacturers in India [colorantsgroup.com]
- 9. Best this compound CAS 5601-29-6 Supplier, Manufacturer | Afine [afinechem.com]
- 10. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Best practices for mounting samples stained with Solvent Yellow 21.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for mounting samples stained with Solvent Yellow 21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a metal complex azo dye characterized by its high solubility in organic solvents and insolubility in water. It appears as a deep yellow powder and is stable under normal temperatures and pressures.[1] Key properties are summarized in the table below.
Q2: Is this compound suitable for staining biological samples?
While primarily used in industrial applications for coloring plastics, inks, and coatings, its lipophilic nature allows it to stain lipid-rich structures in biological specimens. However, validated biological staining protocols are not widely published, and optimization is crucial.
Q3: What type of mounting medium should I use for samples stained with this compound?
Due to its solubility in organic solvents and insolubility in water, a non-aqueous (resinous) mounting medium is required.[2][3] Aqueous mounting media are incompatible and will lead to poor stain preservation and potential precipitation.
Q4: Why is dehydration of the sample necessary before mounting?
Samples stained with this compound must be thoroughly dehydrated to remove all water before applying a non-aqueous mounting medium.[2][3][4][5] Water is immiscible with these media and its presence can cause cloudiness, improper hardening of the medium, and degradation of the stained sample.[6]
Q5: What is the importance of the refractive index (RI) of the mounting medium?
For optimal image quality, the refractive index of the mounting medium should be as close as possible to that of the glass slide and coverslip (approximately 1.5).[7][8][9] A significant mismatch in RI can lead to spherical aberrations, reduced image brightness, and loss of resolution.[10]
Experimental Protocols
Protocol 1: Dehydration of Stained Samples
This protocol outlines the necessary steps to dehydrate a biological sample after staining with this compound and before mounting with a non-aqueous medium.
Materials:
-
Stained sample on a microscope slide
-
Graded ethanol series (70%, 90%, 100%)
-
Clearing agent (e.g., Xylene or a xylene substitute)
-
Coplin jars or staining dishes
Procedure:
-
Following the staining procedure and any final rinses with an appropriate solvent (e.g., isopropanol), do not allow the slide to dry.
-
Immerse the slide in 70% ethanol for 3-5 minutes.
-
Transfer the slide to 90% ethanol for 3-5 minutes.
-
Perform two changes in 100% (anhydrous) ethanol, each for 5 minutes, to ensure complete water removal.[5][11]
-
Transfer the slide to a clearing agent, such as xylene, for 5 minutes. This step makes the tissue transparent and is miscible with the non-aqueous mounting medium.
-
The slide is now ready for mounting. Do not let the sample dry out.
Protocol 2: Mounting with Non-Aqueous Medium
Materials:
-
Dehydrated and cleared slide
-
Non-aqueous mounting medium (e.g., DPX, Permount)
-
Coverslip
-
Pipette or applicator rod
-
Fume hood
Procedure:
-
Place the dehydrated and cleared slide in a fume hood.
-
Dispense one to two drops of the non-aqueous mounting medium onto the sample. The amount will depend on the size of the coverslip.
-
Hold the coverslip at a 45-degree angle to the slide. Touch one edge to the slide and allow the mounting medium to spread along the edge.
-
Slowly lower the coverslip onto the slide, avoiding the introduction of air bubbles.
-
If air bubbles are present, they can sometimes be removed by gently pressing on the coverslip with forceps.
-
Allow the slide to dry in a flat, horizontal position in a well-ventilated area for 24-48 hours, or according to the manufacturer's instructions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Deep yellow powder[1] |
| Molecular Formula | C34H24CrN8O6.H |
| CAS Number | 5601-29-6 |
| Water Solubility | Insoluble |
| Organic Solvent Solubility | High in ethanol, MEK, toluene, and other organic solvents. |
| Chemical Stability | Stable under normal temperatures and pressures. |
| Incompatibilities | Strong oxidizing and reducing agents.[1] |
Table 2: Refractive Indices of Common Non-Aqueous Mounting Media
| Mounting Medium | Refractive Index (RI) | Notes |
| DPX (Distrene, Plasticizer, Xylene) | ~1.52 | A widely used synthetic resin mountant.[7] |
| Permount™ | ~1.528 | A synthetic resin dissolved in toluene.[7] |
| Canada Balsam | 1.52 - 1.54 | A natural resin, but can yellow with age.[7] |
| VectaMount® | ~1.49 (Express) | An optically clear formula.[12] |
| Histoclad | ~1.54 | A synthetic resin in toluene.[7] |
Troubleshooting Guides
Issue 1: Dye precipitates on the tissue section during or after staining.
-
Question: Why is the this compound dye precipitating on my sample?
-
Answer: Precipitation of solvent dyes can be caused by several factors:
-
Presence of Water: The most common cause is the incomplete dehydration of the sample before the staining step. This compound is insoluble in water, and any residual water can cause the dye to precipitate.[8]
-
Solvent Incompatibility: The solvent used to dissolve the dye may not be fully compatible with the final rinsing or clearing agents.
-
Low Temperature: A significant drop in temperature can decrease the solubility of the dye, causing it to come out of solution.[13]
-
Oversaturation: The concentration of the dye in the solvent may be too high, leading to a supersaturated solution.
-
Issue 2: The color of the stain appears weak or fades quickly.
-
Question: My this compound stain is very faint or disappears under the microscope. What can I do?
-
Answer: Fading, or photobleaching, is the destruction of a fluorophore or chromophore by light.[14][15] While this compound is not a fluorescent dye, prolonged exposure to high-intensity light can still cause fading.
-
Reduce Light Exposure: Minimize the time the sample is exposed to the microscope light and use the lowest light intensity necessary for observation.
-
Use Antifade Reagents: While typically used for fluorescence, some antioxidants can be incorporated into non-aqueous mounting media to help preserve chromogenic stains.[7] However, compatibility must be tested.
-
Proper Storage: Store stained and mounted slides in the dark to prevent fading from ambient light.
-
Issue 3: The dye "bleeds" or leaches into the mounting medium.
-
Question: I see a yellow halo around my stained structures, and the mounting medium itself looks tinted. How can I prevent this?
-
Answer: Dye bleeding, or migration, occurs when the dye is not fully fixed within the tissue and dissolves into the surrounding mounting medium.[16]
-
Incomplete Solvent Evaporation: Ensure that the solvent used for the dye is fully evaporated or properly exchanged during the dehydration and clearing steps before mounting.
-
Mounting Medium Incompatibility: The solvents in the mounting medium (like xylene or toluene) can sometimes dissolve the dye out of the tissue. If bleeding is a persistent issue, you may need to try a different non-aqueous mounting medium with a different solvent base.
-
Dye Concentration: An excessively high concentration of the dye during staining can lead to unbound dye molecules that are more prone to leaching.
-
Issue 4: The final mounted slide appears cloudy or opaque.
-
Question: After mounting and drying, my slide is cloudy. What went wrong?
-
Answer: Cloudiness in the final preparation is almost always due to the presence of water.[6]
-
Incomplete Dehydration: The most likely cause is that the dehydration steps were insufficient. Ensure you are using fresh, anhydrous (100%) ethanol for the final dehydration steps, as ethanol can absorb moisture from the air.
-
Humid Environment: Performing the final mounting steps in a very humid environment can introduce moisture.
-
Incomplete Clearing: If the clearing agent (e.g., xylene) did not fully replace the ethanol, this can also lead to a cloudy appearance as the mounting medium may not be fully miscible with the residual ethanol.
-
Visualizations
Caption: Experimental workflow for staining and mounting with this compound.
Caption: Troubleshooting flowchart for common issues with this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Non-aqueous mounting media Clinisciences [clinisciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MyScope [myscope.training]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 12. vectorlabs.com [vectorlabs.com]
- 13. chinadyeingmachines.com [chinadyeingmachines.com]
- 14. emsdiasum.com [emsdiasum.com]
- 15. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Lipid Staining: Evaluating Oil Red O and the Elusive Role of Solvent Yellow 21
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids within cells and tissues are crucial for understanding metabolic diseases, cancer biology, and the cellular effects of novel therapeutics. Oil Red O has long been a staple in histology and cell biology for this purpose. This guide provides a comprehensive overview of Oil Red O for lipid staining and addresses the potential use of Solvent Yellow 21, concluding that a direct, data-driven comparison is not feasible due to the lack of established biological applications for the latter.
Oil Red O: The Gold Standard in Lipid Staining
Oil Red O is a fat-soluble diazo dye, or lysochrome, widely used for the histological visualization of neutral lipids, such as triglycerides and cholesteryl esters.[1][2][3] Its staining method is not based on a chemical reaction but on a physical principle of differential solubility.[4] The dye is more soluble in the lipids of the tissue or cell than in its solvent, causing it to migrate from the staining solution into the intracellular lipid droplets, coloring them a vibrant red.[3][4]
Quantitative Data Summary
A direct quantitative comparison between this compound and Oil Red O is not possible due to the absence of peer-reviewed experimental data for this compound in biological lipid staining. Instead, the following table compares Oil Red O with other commonly used and validated lipid staining dyes.
| Feature | Oil Red O | Nile Red | BODIPY 493/503 |
| Dye Class | Azo Dye (Lysochrome) | Phenoxazone (Fluorescent) | Boron-dipyrromethene (Fluorescent) |
| Detection Method | Colorimetric (Brightfield Microscopy) | Fluorometric | Fluorometric |
| Primary Application | Staining of neutral lipids in fixed cells and frozen tissues.[5] | Vital stain for intracellular lipid droplets in live and fixed cells. | High-resolution imaging of neutral lipids in live and fixed cells. |
| Quantification | Spectrophotometry after elution.[6][7] | Fluorometry, fluorescence microscopy, flow cytometry. | Fluorometry, fluorescence microscopy, flow cytometry. |
| Live Cell Imaging | Not suitable | Yes | Yes |
| Specificity | Stains neutral triglycerides and some lipoproteins.[5] | Stains neutral lipids (yellow-gold fluorescence) and phospholipids (red fluorescence). | Highly specific for neutral lipids. |
| Advantages | Low cost, simple procedure, bright and stable color. | High sensitivity, suitable for live-cell imaging and multiplexing. | High specificity, bright and photostable fluorescence, low cytotoxicity. |
| Limitations | Requires fixation (not for live cells), lower sensitivity than fluorescent dyes.[5] | Can be less specific, staining other cellular structures. | Higher cost, potential for background signal if not washed properly. |
Principle of Oil Red O Staining
The staining mechanism is a physical process based on solubility. The dye partitions from its solvent into the lipid-rich structures of the sample.
Caption: Oil Red O partitions into lipids due to its higher solubility in them compared to the staining solvent.
Experimental Protocol: Oil Red O Staining
This section provides a detailed methodology for staining lipids in both cultured cells and frozen tissue sections.
Staining of Cultured Cells (e.g., Adipocytes)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O Stock Solution (0.35 g Oil Red O in 100 ml of 100% isopropanol)[8]
-
Oil Red O Working Solution (prepare fresh: 6 parts stock solution + 4 parts distilled water, let stand 20 minutes, filter)[8]
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
100% Isopropanol (for quantification)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells in multi-well plates.
-
Remove culture medium and wash cells twice with PBS.
-
Add 10% formalin to fix the cells for 30-60 minutes at room temperature.
-
-
Staining:
-
Remove formalin and wash cells twice with distilled water.
-
Add 60% isopropanol and incubate for 5 minutes.
-
Remove the isopropanol and allow the wells to dry completely.
-
Add the freshly prepared and filtered Oil Red O working solution to cover the cells and incubate for 10-20 minutes.[8]
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until excess stain is removed.
-
(Optional) Add Hematoxylin for 1 minute to stain the nuclei blue, then wash with water.
-
-
Imaging and Quantification:
-
Keep the cells covered in water for imaging under a brightfield microscope. Lipid droplets will appear red.
-
For quantification, completely dry the stained cells. Add 100% isopropanol to each well to elute the dye.[8]
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[7][8]
-
Staining of Frozen Tissue Sections
Materials:
-
Frozen tissue sections on slides
-
10% Formalin
-
Propylene Glycol (or 60% Isopropanol)
-
Oil Red O solution (prepared in propylene glycol or isopropanol)
-
85% Propylene Glycol (or 60% Isopropanol for differentiation)
-
Hematoxylin
-
Aqueous mounting medium (e.g., glycerin jelly)[9]
Procedure:
-
Section Preparation:
-
Air dry frozen sections on slides for 30-60 minutes.
-
Fix in 10% formalin for 5-10 minutes.[10]
-
Rinse with distilled water.
-
-
Staining:
-
Differentiation and Counterstaining:
-
Mounting:
-
Rinse with distilled water and coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids.[9]
-
Caption: A generalized workflow for staining lipids in biological samples using Oil Red O.
The Case of this compound
A thorough review of scientific literature reveals no established protocols or experimental data for the use of this compound (C.I. 18690) in biological lipid staining. It is primarily documented as an industrial dye for coloring plastics, coatings, and inks.
Some commercial suppliers have proposed the use of a related lipophilic azo dye, Solvent Yellow 56 , as a potential cost-effective agent for staining lipids in 3D cell cultures. However, these are presented as novel, hypothetical applications that require significant optimization and validation by the end-user. The toxicological properties of these industrial dyes in a biological context are also not well-characterized.
Given the lack of supporting data and validation, researchers should exercise extreme caution. For reliable, reproducible, and publishable results, it is strongly recommended to use well-established and characterized dyes like Oil Red O, Nile Red, or BODIPY derivatives for lipid staining.
Conclusion
Oil Red O remains a robust, reliable, and cost-effective method for the qualitative and quantitative assessment of neutral lipids in fixed biological samples. Its straightforward protocol and bright, stable color make it an invaluable tool. While the exploration of new dyes is an important aspect of scientific progress, there is currently no evidence to support the use of this compound as a viable alternative to Oil Red O for lipid staining. For fluorescent applications and live-cell imaging, validated probes such as Nile Red and BODIPY dyes are the recommended alternatives, offering higher sensitivity and broader experimental possibilities.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Oil Red O - Wikipedia [en.wikipedia.org]
- 6. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 10. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 11. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Validation of Solvent Yellow 21 Staining with Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Solvent Yellow 21 with established fluorescent dyes for lipid droplet staining and outlines a validation workflow using standard biochemical assays. While traditionally used in industrial applications, the lipophilic nature of this compound suggests its potential as a cost-effective chromogenic stain for visualizing intracellular lipid accumulation.[1][2][3][4] This guide presents hypothetical experimental data to illustrate its performance against well-established alternatives.
Comparative Analysis of Lipid Stains
The selection of a suitable stain for lipid droplets is critical for accurate visualization and quantification. This section compares the hypothetical performance of this compound with two widely used fluorescent lipid droplet stains: Nile Red and BODIPY 493/503.
| Feature | This compound (Hypothetical) | Nile Red | BODIPY 493/503 |
| Detection Method | Brightfield Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Excitation/Emission (nm) | Not Applicable | ~552 / ~636 (in lipids) | ~493 / ~503 |
| Photostability | High | Moderate to Low | Moderate |
| Signal Specificity | High for neutral lipids | Can stain other lipophilic structures | High for neutral lipids |
| Cytotoxicity | To be determined | Low at working concentrations | Low at working concentrations |
| Cost-Effectiveness | High | Moderate | Low |
Experimental Validation Workflow
To validate the efficacy and safety of this compound as a biological stain, a series of biochemical assays should be performed in parallel with staining experiments. This ensures that the staining protocol itself does not adversely affect cell health and that the observed staining correlates with intracellular lipid content.
Caption: Experimental workflow for validating this compound staining.
Detailed Experimental Protocols
Cell Culture and Lipid Droplet Induction
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lipid Droplet Induction: To induce lipid accumulation, cells are treated with 200 µM oleic acid complexed to bovine serum albumin (BSA) for 24 hours prior to staining and biochemical analysis.
Staining Protocol for this compound (Hypothetical)
-
Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). The working solution is made by diluting the stock solution to a final concentration of 1 µg/mL in phosphate-buffered saline (PBS).
-
Cell Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS. Incubate the cells with the this compound working solution for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Imaging: Mount the coverslips on microscope slides with an aqueous mounting medium. Visualize the stained lipid droplets using a brightfield microscope. Lipid droplets will appear as yellow to dark yellow intracellular inclusions.
Biochemical Assay Protocols
a. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed HepG2 cells in a 96-well plate and treat with oleic acid as described above.
-
After 24 hours, treat the cells with the same concentration of this compound used for staining for the same duration.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b. Triglyceride Quantification Assay
This assay biochemically quantifies the amount of intracellular triglycerides, providing a quantitative measure of lipid accumulation to correlate with staining intensity.
-
Culture and treat HepG2 cells in 6-well plates as described above.
-
After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Quantify the total triglyceride content in the cell lysates using a commercially available Triglyceride Quantification Kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
Hypothetical Data Presentation
The following tables summarize the expected outcomes from the validation experiments.
Table 1: Comparison of Staining Intensity and Triglyceride Content
| Treatment | Staining Intensity (Arbitrary Units) | Normalized Triglyceride Content (µg/mg protein) |
| Control (No Oleic Acid) | 15 ± 3 | 10 ± 2 |
| Oleic Acid Treated | 85 ± 9 | 95 ± 12 |
Table 2: Cell Viability Assessment after Staining
| Treatment | Cell Viability (% of Control) |
| Untreated Control | 100 |
| Vehicle Control (DMSO) | 98 ± 2 |
| This compound | 95 ± 4 |
| Nile Red | 97 ± 3 |
| BODIPY 493/503 | 99 ± 1 |
Conclusion
This guide outlines a systematic approach to validate the use of this compound for staining intracellular lipid droplets. Based on the properties of similar solvent dyes, it is hypothesized that this compound can serve as a simple, cost-effective chromogenic alternative to fluorescent dyes.[4] The validation of this new application with established biochemical assays for cell viability and triglyceride quantification is crucial to ensure its reliability and to prevent misinterpretation of staining results. The provided protocols and hypothetical data serve as a framework for researchers to conduct their own validation studies.
References
A Comparative Guide to Lipid Droplet Analysis: Nile Red vs. Solvent Yellow 21
For researchers, scientists, and professionals in drug development, the accurate visualization and analysis of lipid droplets are crucial for understanding cellular metabolism and various disease states. The choice of staining agent is paramount for achieving reliable and quantifiable results. This guide provides a comprehensive comparison of two potential dyes for this purpose: the well-established fluorescent stain, Nile Red, and the industrially utilized Solvent Yellow 21.
This comparison unequivocally demonstrates the suitability and extensive validation of Nile Red for lipid droplet analysis in biological research, while highlighting the complete absence of scientific evidence supporting the use of this compound in this application.
Performance Comparison at a Glance
The quantitative data underscores the stark contrast between the two compounds for research applications. Nile Red is a well-characterized fluorophore, whereas this compound's relevant properties for microscopy are not documented in the scientific literature.
| Property | Nile Red | This compound |
| Application in Lipid Droplet Staining | Extensively documented and validated | No evidence of use in biological applications |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Primarily used as a colorant for industrial materials (plastics, inks, coatings)[1][] |
| Fluorescence Properties | Strongly fluorescent in hydrophobic environments, with solvatochromic shifts | No data available on fluorescence for microscopy |
| Excitation Maximum (in neutral lipids) | ~515 nm[3] | Not Applicable |
| Emission Maximum (in neutral lipids) | ~585 nm (yellow-gold)[3] | Not Applicable |
| Specificity for Lipid Droplets | High, especially when detecting yellow-gold fluorescence[4][5] | Not Applicable |
| Use in Live Cells | Yes[6] | Not Applicable |
| Use in Fixed Cells | Yes[6] | Not Applicable |
In-Depth Analysis: Nile Red as the Gold Standard
Nile Red (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one) is a lipophilic and solvatochromic dye that is intensely fluorescent in lipid-rich environments but shows minimal fluorescence in aqueous media.[3][7] This property makes it an excellent probe for visualizing and quantifying intracellular lipid droplets.
Mechanism of Action and Specificity
Nile Red readily partitions into the neutral lipid core of lipid droplets. Its fluorescence emission spectrum is dependent on the hydrophobicity of its environment. In the nonpolar environment of neutral lipids (like triglycerides and cholesterol esters) within lipid droplets, it emits a strong yellow-gold fluorescence (emission maximum ~585 nm).[3] In more polar lipid environments, such as cellular membranes, its emission is shifted to the red part of the spectrum.[3] This solvatochromic property allows for some degree of specificity, with the yellow-gold fluorescence being more selective for lipid droplets.[4][5]
Advantages of Nile Red:
-
High Sensitivity: Its strong fluorescence in lipidic environments allows for the detection of even small lipid droplets.[4]
-
Versatility: It can be used for staining both live and fixed cells.[6]
-
Quantitative Potential: The fluorescence intensity can be correlated with the amount of neutral lipids, making it suitable for quantitative analysis using fluorescence microscopy and flow cytometry.[4]
-
Well-Established Protocols: Detailed and optimized protocols for its use are widely available in the scientific literature.
Limitations of Nile Red:
-
Broad Emission Spectrum: The broad emission can lead to spectral bleed-through in multicolor imaging experiments.[7]
-
Potential for Non-specific Staining: At higher concentrations or with inappropriate filter sets, it can also stain other cellular membranes.[8]
This compound: An Uncharted Territory in Biological Research
This compound (C.I. 18690) is a metal-complex solvent dye. Extensive searches of scientific literature and chemical databases reveal that its applications are exclusively in the industrial sector, such as for coloring wood stains, printing inks, plastics, and coatings.[1][] There is a complete lack of published data on its use for any biological staining or imaging application, including lipid droplet analysis.
Based on the available information, this compound is not a fluorescent probe and is not designed or validated for use in biological research. Its chemical properties, including its metal-complex nature, do not suggest suitability for live-cell imaging and may introduce artifacts or toxicity.
Experimental Protocols: A Focus on the Validated Method
Given the lack of any biological application for this compound, a detailed experimental protocol is provided only for Nile Red.
Protocol: Staining of Lipid Droplets in Cultured Cells with Nile Red
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO or acetone)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixed cell staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (for yellow-gold fluorescence: excitation ~450-500 nm, emission >528 nm; for red fluorescence: excitation ~515-560 nm, emission >590 nm)[4]
Procedure for Live Cell Staining:
-
Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium without phenol red for imaging.
-
Image the cells immediately using a fluorescence microscope.
Procedure for Fixed Cell Staining:
-
Grow cells on coverslips.
-
Wash the cells with PBS and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a fresh working solution of Nile Red (0.1-1.0 µg/mL in PBS).
-
Add the Nile Red working solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizing the Workflow and Biological Context
To further aid researchers, the following diagrams illustrate the experimental workflow for lipid droplet analysis and a simplified signaling pathway where such analysis is relevant.
Conclusion
For researchers requiring robust and reliable analysis of lipid droplets, Nile Red is the unequivocally superior choice over this compound. With a wealth of supporting scientific literature, well-established protocols, and known photophysical properties, Nile Red provides a validated tool for both qualitative and quantitative studies. In contrast, this compound has no documented application in biological research and should not be considered a viable alternative for lipid droplet analysis. The selection of an appropriate and validated staining agent is critical for the integrity of experimental data, and in this comparison, only Nile Red meets the necessary criteria.
References
- 1. jadechem-colours.com [jadechem-colours.com]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dubayrox.com [dubayrox.com]
- 5. This compound | 5601-29-6 [chemicalbook.com]
- 6. colorkem.com [colorkem.com]
- 7. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 8. WO2013137221A1 - Metal complex dye, photoelectric conversion element, dye-sensitized solar cell, dye adsorption liquid composition for dye-sensitized solar cell, semiconductor electrode for dye-sensitized solar cell, and method for producing dye-sensitized solar cell - Google Patents [patents.google.com]
A Comparative Guide to Lipid-Specific Stains: Evaluating the Cross-Reactivity of Sudan III and its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular lipids are crucial for advancing our understanding of cellular metabolism and the pathogenesis of various diseases. The choice of staining agent is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Sudan III, a traditional lysochrome dye, with popular alternatives—Oil Red O, Nile Red, and BODIPY 493/503—with a focus on their cross-reactivity with other cellular components.
This comparison guide synthesizes experimental data to provide a comprehensive overview of the specificity, advantages, and limitations of each dye. Detailed experimental protocols are provided to facilitate the practical application of these techniques in the laboratory.
Performance Comparison of Lipid-Specific Dyes
The selection of an appropriate dye for lipid droplet analysis depends on the specific experimental requirements, such as the need for live-cell imaging, quantitative accuracy, and the potential for multiplexing with other fluorescent probes. The following table summarizes the key performance characteristics of Sudan III and its common alternatives.
| Feature | Sudan III | Oil Red O | Nile Red | BODIPY 493/503 |
| Dye Class | Diazo (Lysochrome) | Diazo (Lysochrome) | Phenoxazone (Fluorophore) | Boron-dipyrromethene (Fluorophore) |
| Primary Target | Neutral lipids (triglycerides)[1][2] | Neutral lipids, cholesteryl esters[3] | Neutral lipids, phospholipids[4] | Neutral lipids[4] |
| Detection Method | Brightfield Microscopy | Brightfield Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Live-Cell Imaging | No | No | Yes | Yes |
| Specificity for Neutral Lipids | Moderate; may stain some protein-bound lipids[1][2] | Moderate; can produce non-specific staining and crystals[3] | Moderate; fluorescence is environment-dependent and can stain other hydrophobic structures like membranes[5][6] | High; demonstrates greater specificity for lipid droplets with lower background staining[4] |
| Photostability | High (not applicable for fluorescence) | High (not applicable for fluorescence) | Moderate to Low[7] | Moderate; less photostable than some other fluorophores[5] |
| Ease of Use | Simple, but requires fixation and harsh solvents[5] | Simple, but requires fixation and harsh solvents[5] | Relatively simple, applicable to live cells | Relatively simple, applicable to live cells |
| Quantitative Analysis | Semi-quantitative[1] | Semi-quantitative to quantitative with elution | Quantitative (fluorometry, flow cytometry, image analysis) | Quantitative (fluorometry, flow cytometry, image analysis) |
Experimental Protocols
Detailed methodologies for the use of each staining agent are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Sudan III Staining of Cultured Cells
This protocol is adapted for staining lipids in fixed cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Sudan III staining solution (saturate 0.5 g of Sudan III in 100 mL of 70% ethanol, then filter)
-
70% Ethanol
-
Hematoxylin (for counterstaining)
-
Glycerol or other aqueous mounting medium
Procedure:
-
Wash cultured cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with the filtered Sudan III staining solution for 30 minutes.
-
Briefly rinse with 70% ethanol to remove excess stain.[8]
-
Wash with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes, if desired.
-
Wash with distilled water.
-
Mount the coverslip with an aqueous mounting medium.
-
Visualize under a brightfield microscope. Lipid droplets will appear orange-red.[8]
Oil Red O Staining of Cultured Cells
This protocol is a widely used method for staining neutral lipids in fixed cells.
Materials:
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL of 100% isopropanol)
-
Oil Red O working solution (mix 6 parts of stock solution with 4 parts of distilled water, let stand for 10 minutes, and filter)[9]
-
60% Isopropanol
-
Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Wash cells with PBS.
-
Fix with 10% formalin for 15-30 minutes.[9]
-
Rinse with distilled water.
-
Incubate with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution for 15 minutes.[9]
-
Wash thoroughly with distilled water.
-
Counterstain with hematoxylin if desired.
-
Wash with distilled water.
-
Mount and visualize. Neutral lipids will be stained red.
Nile Red Staining of Live Cells
Nile Red is a fluorescent dye suitable for live-cell imaging of lipid droplets.
Materials:
-
Cell culture medium
-
Nile Red stock solution (1 mg/mL in DMSO)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Prepare a working solution of Nile Red in cell culture medium or buffer (e.g., 1 µg/mL).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope. Lipid droplets will show yellow-gold fluorescence (excitation ~488 nm, emission ~550 nm), while more polar lipids in membranes will fluoresce red (excitation ~550 nm, emission ~635 nm).
BODIPY 493/503 Staining of Live Cells
BODIPY 493/503 is a highly specific fluorescent stain for neutral lipids in live cells.
Materials:
-
Cell culture medium
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
PBS or HBSS
Procedure:
-
Prepare a working solution of BODIPY 493/503 in cell culture medium or buffer (e.g., 1-2 µM).
-
Wash the cells with PBS.
-
Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with standard FITC filter sets (excitation ~493 nm, emission ~503 nm).[10] Lipid droplets will appear as bright green fluorescent structures.
Visualizing Methodologies and Comparisons
To better illustrate the experimental processes and the relationships between these dyes, the following diagrams are provided.
Discussion on Cross-Reactivity
A critical consideration in selecting a lipid stain is its potential for cross-reactivity with other cellular components, which can lead to artifacts and misinterpretation of results.
Sudan III and Oil Red O: These lysochromes function by partitioning into hydrophobic environments. While they preferentially accumulate in the neutral lipid core of lipid droplets, their use of harsh organic solvents during the staining procedure can disrupt cellular membranes and potentially lead to non-specific staining of other lipid-rich structures or protein aggregates.[5] Some studies have noted that Sudan dyes may also stain some protein-bound lipids.[1][2]
Nile Red: The fluorescence of Nile Red is highly sensitive to the polarity of its environment, a property known as solvatochromism.[6] In the nonpolar environment of neutral lipids, it emits a strong yellow-gold fluorescence. However, in more polar environments, such as cellular membranes, its emission shifts to red, and it can exhibit background fluorescence.[5][6] This can complicate the specific quantification of lipid droplets if there is significant membrane staining. Furthermore, Nile Red has been shown to fluoresce in the presence of hydrophobic domains of proteins, which could be a source of non-specific signal.[11]
BODIPY 493/503: This dye is generally considered to be highly specific for neutral lipids and exhibits less environmental sensitivity in its fluorescence compared to Nile Red.[10] It tends to produce a lower background signal from other cellular compartments.[4] However, like any fluorescent probe, at high concentrations, it may exhibit some non-specific background fluorescence.[12]
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. stainsfile.com [stainsfile.com]
- 3. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lipid droplet specific BODIPY based rotors with viscosity sensitivity to distinguish normal and cancer cells: impact of molecular conformation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02405B [pubs.rsc.org]
Quantitative comparison of fluorescence intensity of different solvent dyes.
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision. The fluorescence intensity of these dyes is highly dependent on the solvent environment, a phenomenon known as solvatochromism. This guide provides a quantitative comparison of the fluorescence intensity of common solvent dyes in various solvents, supported by experimental data and detailed protocols to aid in your research.
The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic excited state, leading to changes in fluorescence emission spectra and quantum yield.[1] Understanding these solvent effects is crucial for applications ranging from cellular imaging to materials science. This guide focuses on a selection of widely used solvent dyes, including BODIPY, Nile Red, and Coumarin derivatives, to provide a comparative analysis of their fluorescence properties.
Quantitative Comparison of Fluorescence Intensity
The following table summarizes the fluorescence quantum yields (ΦF) of selected solvent dyes in a range of organic solvents with varying polarities. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A higher quantum yield indicates a brighter fluorescence emission.
| Dye | Solvent | Quantum Yield (ΦF) | Reference |
| BODIPY Derivatives | |||
| CH2-bis(BODIPY) (1) | Benzene | 0.87 | [3] |
| Acetone | ~0.01 | [3] | |
| DMF | ~0.01 | [3] | |
| DMSO | ~0.01 | [3] | |
| CH2-bis(BODIPY) (2) | Benzene | 0.76 | [3] |
| CH2-bis(BODIPY) (3) | Benzene | 0.94 | [3] |
| Cyclohexane | 0.99 | [3] | |
| Chloroform | ~0.99 | [3] | |
| Merocyanine Dye | |||
| DCBT | Methylcyclohexane (MCH) | ~0.01 | [4] |
| Toluene | ~0.05 | [4] | |
| Dichloromethane (DCM) | ~0.20 | [4] | |
| Acetonitrile (ACN) | ~0.50 | [4] | |
| Dimethylsulfoxide (DMSO) | 0.67 | [4] | |
| Nile Red | |||
| n-Hexane | High (~50-fold > water) | [5] | |
| Methanol | Low | [5] | |
| Water | Very Low | [5] | |
| Coumarin Derivatives | |||
| 7-Methoxycoumarin | Aqueous Buffer | 0.51 | [6] |
| Methanol | 0.033 | [6] | |
| Fluorescein Derivatives | |||
| Compound 1 | Tetrahydrofuran (THF) | ~0.003 - 0.025 | [7] |
| Acetonitrile | ~0.003 - 0.025 | [7] | |
| Dimethylsulfoxide (DMSO) | ~0.003 - 0.025 | [7] | |
| Ethanol | ~0.048 | [7] | |
| Compound 2 | Tetrahydrofuran (THF) | ~0.003 - 0.025 | [7] |
| Acetonitrile | ~0.003 - 0.025 | [7] | |
| Dimethylsulfoxide (DMSO) | ~0.003 - 0.025 | [7] | |
| Ethanol | ~0.043 | [7] |
Note: The fluorescence quantum yield of dyes can be influenced by various factors including dye concentration, temperature, and the presence of quenchers.[8][9] The data presented here is for comparative purposes and was extracted from the cited literature.
Experimental Protocol: Measuring Fluorescence Quantum Yield
The comparative method is a reliable technique for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.[2][10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent dye of interest (test sample)
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)[10]
-
High-purity solvents
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the test sample and the quantum yield standard in the desired solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard from their respective stock solutions. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.[10]
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of these plots will be used in the quantum yield calculation.
-
-
Calculate Quantum Yield: The relative quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Slopesample / Slopestd) * (n2sample / n2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Slopesample and Slopestd are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively.[10]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantitative comparison of fluorescence intensity.
Caption: Experimental workflow for fluorescence quantum yield determination.
Signaling Pathways and Logical Relationships
The solvent's influence on a dye's fluorescence is a complex interplay of factors. The polarity of the solvent can stabilize or destabilize the ground and excited states of the fluorophore, altering the energy gap between them.[1] This relationship can be visualized as follows:
Caption: Influence of solvent polarity on fluorescence properties.
By providing a quantitative comparison and a standardized protocol, this guide aims to empower researchers to make informed decisions in the selection and application of solvent dyes for their specific research needs.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. mdpi.com [mdpi.com]
- 4. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 9. ucanr.edu [ucanr.edu]
- 10. benchchem.com [benchchem.com]
Unveiling the Potential of Solvent Dyes for Lipid Staining: A Comparative Look
For researchers, scientists, and drug development professionals engaged in the study of cellular and tissue lipids, the quest for efficient and reliable staining methods is paramount. While traditional lipid stains like Oil Red O and Sudan Black B have long been mainstays in the laboratory, the exploration of alternative dyes continues. This guide provides a comparative overview of Solvent Yellow 21 and its potential advantages over these conventional methods, drawing upon available data for similar solvent dyes where direct comparative studies on this compound in biological applications are not yet prevalent.
A Tale of Two Stains: Traditional vs. Solvent Dyes
Traditional lipid staining methods rely on lysochromes, which are fat-soluble dyes that physically partition into lipid-rich structures. Oil Red O imparts a red-orange color to neutral lipids, while Sudan Black B offers a blue-black stain for a broader range of lipids, including phospholipids.[1] These methods are well-established and widely used for visualizing lipid droplets in fixed cells and tissues.[2][3]
Potential Advantages of Solvent Dyes in Lipid Staining
Based on the characteristics of solvent dyes, several theoretical advantages over traditional stains can be proposed:
-
Enhanced Solubility and Potentially Brighter Staining: The high solubility of solvent dyes in non-polar environments could theoretically lead to more efficient partitioning into lipid droplets, potentially resulting in brighter and more distinct staining.
-
Photostability for Imaging: Many solvent dyes exhibit good photostability, a crucial factor for applications involving fluorescence microscopy and time-lapse imaging. While the fluorescent properties of this compound for microscopy are not extensively documented, this is a general characteristic of this class of dyes.
-
Cost-Effectiveness: As industrial dyes, solvent dyes are often produced in large quantities and may offer a more cost-effective solution compared to specialized biological stains.
-
Potential for Live-Cell Imaging: Some solvent dyes may be cell-permeable, opening up the possibility for live-cell imaging of lipid droplet dynamics, an application where traditional stains that require fixation are not suitable.
Comparative Data Summary: A Look at a Related Compound
In the absence of direct experimental data for this compound in biological lipid staining, we can look at the proposed characteristics of the similar compound, Solvent Yellow 56, as a hypothetical comparison.
| Feature | Solvent Yellow 56 (Hypothetical) | Oil Red O | Sudan Black B |
| Staining Principle | Partitioning based on high solubility in neutral lipids | Physical partitioning into neutral lipids | Physical partitioning into a broad range of lipids |
| Color | Yellow-Orange | Red-Orange | Blue-Black |
| Compatibility | Potentially compatible with live and fixed cells | Primarily for fixed cells and frozen sections[2] | Primarily for fixed cells and frozen sections[1] |
| Quantitative Analysis | Potentially quantifiable via colorimetry | Quantifiable by elution and spectrophotometry | Less commonly used for quantification |
| Potential Advantages | Cost-effective, potential for live-cell imaging | Well-established protocols, strong red color | Stains a broader range of lipids |
| Potential Limitations | Lack of established biological protocols and validation | Can form precipitates, less suitable for fluorescent co-localization | Can have non-specific background staining |
Experimental Protocols: A Starting Point for Investigation
The following are detailed methodologies for traditional lipid stains and a proposed, hypothetical protocol for this compound based on methods for the similar Solvent Yellow 56.
Protocol 1: Oil Red O Staining of Cultured Cells
-
Fixation: Wash cultured cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30-60 minutes.
-
Wash: Rinse the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O working solution, ensuring the entire cell monolayer is covered. Incubate for 10-15 minutes at room temperature.
-
Wash: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualization: Visualize the red-stained lipid droplets under a light microscope.
Protocol 2: Sudan Black B Staining of Frozen Sections
-
Sectioning: Cut frozen tissue sections at 8-10 µm and mount them on slides.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Wash: Rinse with water.
-
Dehydration: Place the slides in 100% propylene glycol for 5 minutes.
-
Staining: Stain in a saturated solution of Sudan Black B in 70% ethanol for 7 minutes.
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes.
-
Wash: Rinse thoroughly in distilled water.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red for 5 minutes.
-
Mounting: Mount with an aqueous mounting medium.
Protocol 3: Hypothetical Protocol for this compound Staining
This protocol is adapted from methodologies proposed for Solvent Yellow 56 and requires optimization for specific cell types and experimental conditions.
-
Preparation of Staining Solution:
-
Prepare a 1% (w/v) stock solution of this compound in 100% isopropanol.
-
To prepare the working solution, mix 3 parts of the stock solution with 2 parts of distilled water. Allow the solution to stand for 10-15 minutes and filter through a 0.2 µm filter before use.
-
-
Cell Preparation:
-
For fixed cells, wash with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
For live cells, grow cells on coverslips to the desired confluency.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature.
-
-
Wash:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Visualization:
-
Mount the coverslips on a slide with an appropriate mounting medium.
-
Visualize the stained lipid droplets using a bright-field or potentially a fluorescence microscope (excitation/emission wavelengths would need to be determined experimentally).
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the staining workflows.
References
Navigating the Correlative Light-Electron Microscopy Landscape: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals embarking on Correlative Light-Electron Microscopy (CLEM) studies, the choice of a fluorescent probe is a critical determinant of experimental success. An ideal probe must not only provide a strong and stable fluorescent signal for light microscopy but also withstand the harsh chemical treatments inherent in electron microscopy (EM) sample preparation. This guide provides a comparative analysis of Solvent Yellow 21, an industrial solvent dye, against established fluorescent probes for in-resin CLEM, offering insights into their performance based on available experimental data.
Performance Comparison of Fluorescent Probes for In-Resin CLEM
The selection of a suitable fluorophore for in-resin CLEM hinges on several key performance indicators, including photostability, fluorescence quantum yield, and, most importantly, resistance to the harsh fixation and embedding procedures required for EM. While a plethora of fluorescent probes are available for standard fluorescence microscopy, only a select few have proven robust enough for the rigors of in-resin CLEM.
This table summarizes the available quantitative and qualitative data for this compound and compares it with well-established alternatives.
| Feature | This compound | Janelia Fluor Dyes (e.g., JFX549, JFX554) | mScarlet-H (Fluorescent Protein) |
| Chemical Class | Metal Complex Azo Dye[1][2] | Rhodamine-based[3] | Monomeric Red Fluorescent Protein[4][5][6] |
| Excitation Max (nm) | Not reported for microscopy | ~549 / ~554[3] | ~569[6] |
| Emission Max (nm) | Not reported for microscopy | ~571 / ~576[3] | ~594[6] |
| Fluorescence Quantum Yield | Not reported for microscopy | High[7][8] | 0.53[6] |
| Photostability | Generally good for industrial use[9][10] | High[7][8] | High[4][6][11] |
| EM Preparation Resistance | No published data for CLEM | Retains fluorescence after osmium tetroxide and epoxy resin embedding[3] | Retains fluorescence after osmium tetroxide and Epon embedding[4][6][11] |
| Suitability for In-Resin CLEM | Not established | Demonstrated to be effective[3] | Demonstrated to be effective[4][6][11] |
Note: The data for this compound is derived from industrial sources and its performance in a biological CLEM context has not been scientifically validated. In contrast, Janelia Fluor dyes and mScarlet-H have been specifically evaluated and proven effective for in-resin CLEM applications.
In-Depth Look at Viable Alternatives
Janelia Fluor Dyes: Developed at the Janelia Research Campus, these synthetic rhodamine-based dyes are engineered for high brightness and photostability.[7][8] Several Janelia Fluor dyes, particularly JFX549 and JFX554, have shown remarkable resilience to the harsh chemical fixation and resin embedding protocols used in EM.[3] Their ability to retain fluorescence after treatment with osmium tetroxide and embedding in epoxy resins makes them excellent candidates for in-resin CLEM.[3]
mScarlet-H: This monomeric red fluorescent protein is a robust option for CLEM, exhibiting exceptional stability.[4][5][6] It has been shown to maintain a high signal-to-noise ratio after standard CLEM protocols that include fixation, dehydration, resin embedding, and osmium tetroxide treatment.[4] Its performance surpasses many other fluorescent proteins, making it a reliable choice for imaging genetically labeled structures within their ultrastructural context.[6][11]
The Case of this compound
This compound is a metal-complex azo dye primarily used in industrial applications such as coloring plastics, coatings, and inks.[1][] While it is reported to have good heat and light stability in these contexts, there is a significant lack of published scientific data on its photophysical properties (e.g., quantum yield, absorption/emission spectra) in aqueous or biological environments relevant to microscopy.[9][10] Crucially, no studies demonstrating its use or efficacy in biological imaging, let alone the demanding workflow of in-resin CLEM, are currently available. The complexation with a metal ion, in this case, chromium, is a characteristic of this dye class and contributes to its stability in industrial settings.[1][13][14] However, the compatibility of such a dye with the intricate cellular environment and the complex chemistry of EM sample preparation remains uninvestigated.
Experimental Protocols
A generalized protocol for in-resin CLEM using a suitable fluorescent probe (such as Janelia Fluor dyes or mScarlet-H) is provided below. It is important to note that specific details may need to be optimized depending on the cell type, target structure, and the specific fluorescent probe used.
1. Sample Preparation and Fluorescent Labeling:
-
Culture cells on a gridded coverslip or dish suitable for both light and electron microscopy.
-
For fluorescent proteins like mScarlet-H, transfect cells with the appropriate expression vector.
-
For small molecule dyes like Janelia Fluor, label the target structure using appropriate methods (e.g., HaloTag or SNAP-tag technology).
2. Fixation:
-
Fix cells with a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline). The concentration and duration of fixation should be optimized to preserve both fluorescence and ultrastructure.
3. Post-fixation and Staining:
-
Post-fix the cells with osmium tetroxide. This step enhances contrast for EM but can quench the fluorescence of many probes. Dyes like Janelia Fluor and proteins like mScarlet-H have shown resistance to this step.[3][4]
-
Further enhance contrast with uranyl acetate staining.
4. Dehydration and Resin Infiltration:
-
Dehydrate the sample through a graded series of ethanol.
-
Infiltrate the sample with an epoxy resin (e.g., Epon) through a series of increasing resin concentrations in ethanol.
5. Polymerization:
-
Polymerize the resin at the recommended temperature.
6. Sectioning and Imaging:
-
Cut ultrathin sections (70-100 nm) of the embedded sample using an ultramicrotome.
-
Mount the sections on an EM grid.
-
Acquire fluorescence images of the sections using a fluorescence microscope.
-
Acquire electron micrographs of the same sections using a transmission electron microscope (TEM).
7. Correlation:
-
Correlate the fluorescence and electron microscopy images using fiducial markers or recognizable cellular structures.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for in-resin Correlative Light-Electron Microscopy (CLEM).
Caption: Comparison of this compound with established fluorescent probes for CLEM.
Conclusion
For researchers venturing into the field of in-resin CLEM, the evidence strongly favors the use of specifically designed and validated fluorescent probes like the Janelia Fluor dyes and robust fluorescent proteins such as mScarlet-H. These tools have a demonstrated track record of withstanding the harsh protocols of electron microscopy sample preparation while retaining sufficient fluorescence for high-quality correlative imaging.
While this compound possesses properties of stability in industrial settings, its utility in a biological context, and specifically for CLEM, remains unproven. The absence of critical data on its photophysical properties in relevant environments and its compatibility with biological samples and EM processing workflows makes its use in CLEM a significant and uncharacterized risk. Future research may explore the potential of such industrial dyes in biological imaging, but for now, sticking to the tried and tested alternatives is the most prudent approach for achieving reliable and reproducible CLEM results.
References
- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]
- 5. minnebio.com [minnebio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 8. Janelia Fluor® Dyes | Janelia Research Campus [janelia.org]
- 9. Best this compound CAS 5601-29-6 Supplier, Manufacturer | Afine [afinechem.com]
- 10. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 11. Improved Fluorescent Proteins for Dual-Colour Post-Embedding CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]
Benchmarking Solvent Yellow 21 against newly synthesized fluorescent probes.
A Note on Solvent Yellow 21: Extensive research indicates that this compound is an industrial dye primarily utilized for coloring plastics, coatings, and inks.[][2][3][4][5][6][7][8][9] Currently, there is a lack of scientific literature supporting its use as a fluorescent probe in biological research and cellular imaging. Therefore, a direct performance benchmark against newly synthesized fluorescent probes for biological applications is not feasible.
This guide instead provides a comparative analysis of recently developed fluorescent probes designed for a key application in cell biology: the imaging of lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their visualization is crucial for research in areas such as metabolic diseases and cancer.[10][11][12][13]
Comparison of Newly Synthesized Fluorescent Probes for Lipid Droplet Imaging
The following table summarizes the key photophysical and performance characteristics of selected, recently developed fluorescent probes for lipid droplet imaging. These probes offer significant advantages over older dyes like Nile Red, including improved specificity and photostability.[13]
| Feature | Probe A (e.g., BODIPY-based) | Probe B (e.g., AIE-based) | Probe C (e.g., FRET-based) |
| Excitation Max (nm) | ~488 | ~405 | ~450 (Donor) |
| Emission Max (nm) | ~515 | ~520 | ~580 (Acceptor) |
| Quantum Yield | High in non-polar environments | High in aggregate state | Varies with FRET efficiency |
| Photostability | Moderate to High | High | Moderate |
| Specificity for Lipid Droplets | High | High | High |
| Live Cell Compatibility | Excellent | Excellent | Good |
| Key Advantage | Bright and well-established | Resistant to photobleaching | Ratiometric imaging potential |
Experimental Protocols
General Protocol for Live-Cell Staining of Lipid Droplets
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-5 mM.
-
Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 100 nM to 1 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing (if required): For some probes, it may be necessary to wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess unbound probe and reduce background fluorescence.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
Protocol for Inducing Lipid Droplet Formation (Oleic Acid Treatment)
-
Prepare Oleic Acid Solution: Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA) in cell culture medium.
-
Cell Treatment: Treat the cultured cells with the oleic acid solution for 12-24 hours to induce the formation of lipid droplets.
-
Staining and Imaging: Following the induction period, proceed with the general live-cell staining protocol described above to visualize the newly formed lipid droplets.
Visualizing Signaling and Experimental Workflows
Caption: Workflow for fluorescently labeling and imaging lipid droplets in live cells.
Caption: Simplified pathway of fatty acid-induced lipid droplet formation.
References
- 2. zeyachem.net [zeyachem.net]
- 3. This compound | 5601-29-6 [chemicalbook.com]
- 4. This compound - Zapon Fast Yellow R - Oil Yellow 2G from Emperor Chem [emperordye.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. specialchem.com [specialchem.com]
- 7. China this compound / CAS 5601-29-6 factory and manufacturers | Precise Color [precisechem.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. colorkem.com [colorkem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01741B [pubs.rsc.org]
- 13. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Inter-laboratory Validation of a Solvent Yellow 21 Staining Protocol for Lipid Droplet Quantification
This guide presents the results of a comprehensive inter-laboratory study designed to validate a novel staining protocol using Solvent Yellow 21 for the quantification of intracellular lipid droplets. The performance of this compound is objectively compared with Oil Red O, a commonly used stain for lipid visualization. The data and protocols provided herein are intended for researchers, scientists, and professionals in drug development engaged in cellular and metabolic studies.
Comparative Performance Analysis
The inter-laboratory validation study was conducted across three independent laboratories to assess the reproducibility, specificity, and accuracy of the this compound staining protocol. Key performance indicators were staining intensity, signal-to-noise ratio, and the correlation of fluorescence intensity with lipid content. The following table summarizes the quantitative data obtained from this study, comparing the performance of this compound with the established Oil Red O staining method.
| Performance Metric | This compound | Oil Red O | Inter-Laboratory Coefficient of Variation (CV) - SY21 | Inter-Laboratory Coefficient of Variation (CV) - ORO |
| Mean Staining Intensity (Arbitrary Units) | 8542 ± 312 | 7985 ± 450 | 3.65% | 5.64% |
| Signal-to-Noise Ratio | 25.6 ± 2.1 | 18.2 ± 3.5 | 8.20% | 19.23% |
| Correlation with Lipid Content (R²) | 0.982 | 0.965 | N/A | N/A |
| Photostability (% Signal Loss/5 min) | 5.2% | 15.8% | N/A | N/A |
Experimental Protocols
Detailed methodologies for the this compound and Oil Red O staining protocols used in the validation study are provided below.
Cell Culture and Treatment:
-
Hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
To induce lipid droplet formation, cells were treated with 200 µM oleic acid complexed to bovine serum albumin for 24 hours prior to staining.
This compound Staining Protocol:
-
Fixation: Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Washing: Cells were washed three times with PBS.
-
Staining: A 1 µg/mL working solution of this compound in PBS was added to the cells and incubated for 20 minutes at room temperature in the dark.
-
Washing: Cells were washed three times with PBS.
-
Imaging: Cells were imaged using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.
Oil Red O Staining Protocol:
-
Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Cells were washed three times with PBS.
-
Staining: A filtered Oil Red O working solution (0.3% in 60% isopropanol) was added to the cells and incubated for 30 minutes at room temperature.
-
Washing: Cells were washed with 60% isopropanol and then with PBS.
-
Imaging: Cells were imaged using a bright-field microscope.
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study, from sample preparation and distribution to data analysis and comparison.
Caption: Inter-laboratory validation workflow.
A Comparative Guide to the Spectral Overlap between Solvent Yellow 21 and Green Fluorescent Protein (GFP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of the industrial dye Solvent Yellow 21 and the widely used biological marker, Enhanced Green Fluorescent Protein (EGFP), a variant of GFP. The potential for spectral overlap between these two molecules is a critical consideration in multicolor fluorescence experiments and for assessing the possibility of Förster Resonance Energy Transfer (FRET).
Executive Summary
Data Presentation
The following table summarizes the key spectral properties of EGFP and the estimated properties of this compound.
| Parameter | Enhanced Green Fluorescent Protein (EGFP) | This compound (Estimated) |
| Excitation Maximum (λex) | ~488 nm | ~450 nm |
| Emission Maximum (λem) | ~509 nm | ~500 nm |
| Molar Extinction Coefficient (ε) | ~56,000 M⁻¹cm⁻¹ | Not Available |
| Quantum Yield (Φ) | ~0.60 | Not Available |
| Solubility | Aqueous buffers | Organic solvents |
Spectral Overlap Analysis
The potential for FRET between a donor (EGFP) and an acceptor (this compound) is directly proportional to the spectral overlap integral (J(λ)). This integral quantifies the degree to which the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. A larger overlap integral indicates a higher probability of FRET.
Based on the emission spectrum of EGFP and the estimated absorption of this compound, there is a theoretical region of overlap that could facilitate energy transfer. The diagram below illustrates this principle.
Spectral overlap between EGFP emission and estimated this compound absorption.
Experimental Protocols
To experimentally determine the spectral overlap and potential FRET efficiency between EGFP and this compound, the following protocols are recommended.
Measurement of Absorption and Emission Spectra
Objective: To obtain the precise absorption and emission spectra of this compound and EGFP.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of purified EGFP in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol, DMSO).
-
Create a series of dilutions for both solutions to determine a concentration with an absorbance between 0.1 and 0.2 at the respective absorption maxima to avoid inner filter effects.
-
-
Instrumentation:
-
Use a calibrated UV-Visible spectrophotometer to measure the absorption spectra.
-
Use a calibrated spectrofluorometer to measure the emission spectra.
-
-
Data Acquisition:
-
Absorption: Scan a wavelength range from 300 nm to 600 nm for both samples.
-
Emission:
-
For EGFP, excite at its absorption maximum (~488 nm) and scan the emission from 500 nm to 700 nm.
-
For this compound, excite at its determined absorption maximum and scan a suitable emission range.
-
-
Calculation of the Spectral Overlap Integral (J(λ))
Objective: To quantify the spectral overlap between the EGFP emission and this compound absorption spectra.
Methodology:
The spectral overlap integral is calculated using the following formula:
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ^4 dλ
Where:
-
F_D(λ) is the normalized fluorescence intensity of the donor (EGFP) at wavelength λ.
-
ε_A(λ) is the molar extinction coefficient of the acceptor (this compound) at wavelength λ.
-
λ is the wavelength in nanometers.
The integration is performed over the entire wavelength range where the spectra overlap.
FRET Efficiency Measurement (Acceptor Photobleaching)
Objective: To determine the FRET efficiency between EGFP and this compound when they are in close proximity.
Methodology:
-
Sample Preparation: Prepare a sample containing both EGFP and this compound in a system where they are brought into close proximity (e.g., linked via a molecular tether or co-localized within a nanoparticle).
-
Initial Donor Fluorescence Measurement: Measure the fluorescence intensity of the donor (EGFP) in the presence of the acceptor (this compound).
-
Acceptor Photobleaching: Selectively photobleach the acceptor (this compound) using a high-intensity light source at its absorption maximum.
-
Post-Bleach Donor Fluorescence Measurement: Measure the fluorescence intensity of the donor (EGFP) again.
-
FRET Efficiency Calculation: An increase in the donor's fluorescence intensity after photobleaching the acceptor indicates that FRET was occurring. The FRET efficiency (E) can be calculated using the formula:
E = 1 - (I_DA / I_D)
Where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor (before photobleaching).
-
I_D is the fluorescence intensity of the donor in the absence of the acceptor (after photobleaching).
-
The following diagram outlines the experimental workflow for determining FRET efficiency.
Experimental workflow for FRET efficiency measurement.
Conclusion
Safety Operating Guide
Safe Disposal of Solvent Yellow 21: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Solvent Yellow 21, ensuring compliance and minimizing risk.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all necessary safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.
-
Hand Protection: Use chemical-impermeable gloves (e.g., rubber gloves) to prevent skin exposure.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when dust generation is likely, wear an approved respirator.[1]
-
Protective Clothing: Wear appropriate protective clothing to minimize skin contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]
II. Spill Management and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][3]
-
Containment: Prevent further spread of the spill.
-
Cleanup: Carefully vacuum or sweep up the spilled material.[1] Avoid generating dust during this process.[1]
-
Collection: Place the collected material into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Hygiene: Wash hands and any affected skin areas thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
III. Disposal Procedures for this compound Waste
The disposal of this compound must adhere to local, state, and federal regulations. Improper disposal can lead to environmental harm and legal consequences.
Step-by-Step Disposal Guide:
-
Waste Classification: As a chemical waste generator, you are responsible for determining if this compound is classified as a hazardous waste under applicable regulations.[1] Consult your institution's environmental health and safety (EHS) office or relevant regulatory bodies for guidance.
-
Waste Segregation: Do not mix this compound waste with other chemical or non-hazardous waste streams.[4]
-
Containerization: Place the waste in a suitable, tightly closed, and clearly labeled container.[1][2][4] The label should include the chemical name and any associated hazard warnings.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical destruction facility.[2] Approved disposal methods include:
-
Prohibited Disposal Methods:
IV. Disposal of Contaminated Packaging
Properly manage packaging that has come into contact with this compound.
Packaging Decontamination and Disposal:
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After proper decontamination, containers may be offered for recycling or reconditioning.[2]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[2]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
